Bis(diisopropylamino)-phosphine
Description
Historical Context of Aminophosphine (B1255530) Chemistry
The journey of aminophosphine chemistry began in the 19th century, with the first synthesis of an aminophosphine reported in 1895. researchgate.net These compounds, characterized by a phosphorus-nitrogen (P-N) bond, were initially of interest for their fundamental chemical properties. researchgate.netwikipedia.org Aminophosphines are organophosphorus compounds with the general formula R₃₋ₙP(NR₂)ₙ, where R can be a hydrogen or an organic substituent, and n can be 0, 1, or 2. wikipedia.org
The development of synthetic methods, primarily through the condensation of chlorophosphines with amines, has been a key focus in the history of these compounds. researchgate.net This preparative route allows for a high degree of structural and electronic diversity by carefully selecting the amine precursor. durham.ac.uk The polarity of the P-N bond makes these compounds sensitive to air and moisture, a characteristic that has influenced their handling and applications. researchgate.net Despite this sensitivity, research into aminophosphine chemistry has gained considerable momentum, particularly due to their utility as ligands in transition metal complexes and as synthons in the creation of inorganic heterocyclic systems. researchgate.net
Significance of Bis(diisopropylamino)phosphine in Contemporary Phosphorus Chemistry
Bis(diisopropylamino)phosphine stands out in the class of aminophosphines due to the steric bulk imparted by the diisopropylamino groups. This steric hindrance significantly influences its reactivity and coordination properties, making it a valuable tool in modern chemistry. durham.ac.uk The bulky substituents can stabilize reactive species and create specific steric environments around a metal center in catalytic applications. durham.ac.ukresearchgate.net
One of the most significant applications of derivatives of bis(diisopropylamino)phosphine, such as bis(diisopropylamino)chlorophosphine (B1630993), is in the synthesis of ligands for transition-metal catalyzed cross-coupling reactions. chemimpex.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the production of pharmaceuticals and advanced materials. chemimpex.comcfmot.de For instance, ligands derived from this compound are employed in well-known reactions like the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. sigmaaldrich.com
The compound also serves as a precursor for the synthesis of other valuable organophosphorus compounds, including phosphoramidites used in oligonucleotide synthesis and N-phosphonio imine catalysts for selective epoxidations. chemicalbook.comsigmaaldrich.com Its versatility as a synthetic intermediate underscores its importance in various fields, from medicinal chemistry to materials science. chemimpex.comrsc.org
Overview of Current Academic Research Trajectories
Current research involving bis(diisopropylamino)phosphine and its derivatives is multifaceted, exploring new applications in catalysis, coordination chemistry, and materials science. Researchers are actively developing novel catalysts and ligands based on its unique structure to enhance catalytic performance in a variety of chemical transformations. chemimpex.com The ability to fine-tune the electronic and steric properties of these ligands is a key area of investigation. chemimpex.com
Recent studies have focused on the synthesis of mixed phosphorotrithioates and phosphoroselenodithioates using bis(diisopropylamino)chlorophosphine as a phosphorus precursor. rsc.org This highlights the ongoing efforts to expand the synthetic utility of this compound. Furthermore, the coordination chemistry of aminophosphines, including bis(diisopropylamino)phosphine derivatives, with various transition metals continues to be an active area of research. researchgate.net These studies aim to understand the bonding and reactivity of the resulting metal complexes, which can lead to the development of new catalysts with improved activity and selectivity. researchgate.netprinceton.edu
The exploration of aminophosphines as precursors for the synthesis of metal phosphide (B1233454) nanocrystals is another promising research direction. researchgate.net This demonstrates the potential of compounds like bis(diisopropylamino)phosphine to contribute to the development of advanced materials with novel electronic and catalytic properties.
Table 1: Physical and Chemical Properties of Bis(diisopropylamino)chlorophosphine
| Property | Value | Reference |
| CAS Number | 56183-63-2 | chemicalbook.com |
| Molecular Formula | C₁₂H₂₈ClN₂P | chemicalbook.com |
| Molecular Weight | 266.79 g/mol | chemicalbook.com |
| Appearance | White to off-white powder/crystalline solid | chemimpex.comchemicalbook.com |
| Melting Point | 100-104 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 291 °C | chemicalbook.com |
| Flash Point | 130 °C | chemicalbook.com |
| Sensitivity | Air and moisture sensitive | chemicalbook.com |
Table 2: Applications of Bis(diisopropylamino)phosphine Derivatives in Catalysis
| Reaction Type | Description | Reference |
| Buchwald-Hartwig Amination | Formation of carbon-nitrogen bonds. | sigmaaldrich.com |
| Suzuki-Miyaura Coupling | Cross-coupling reaction of boronic acids with organohalides. | sigmaaldrich.com |
| Heck Reaction | Reaction of an unsaturated halide with an alkene. | sigmaaldrich.com |
| Stille Coupling | Cross-coupling reaction of organostannanes with organohalides. | sigmaaldrich.com |
| Sonogashira Coupling | Cross-coupling reaction of terminal alkynes with aryl or vinyl halides. | sigmaaldrich.com |
| Negishi Coupling | Cross-coupling reaction of organozinc compounds with organohalides. | sigmaaldrich.com |
| Hiyama Coupling | Cross-coupling reaction of organosilicon compounds with organohalides. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68880-43-3 |
|---|---|
Molecular Formula |
C12H29N2P |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-[di(propan-2-yl)amino]phosphanyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C12H29N2P/c1-9(2)13(10(3)4)15-14(11(5)6)12(7)8/h9-12,15H,1-8H3 |
InChI Key |
SKUSIJOMOKTHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)PN(C(C)C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Bis Diisopropylamino Phosphine and Analogues
General Synthetic Strategies for Aminophosphines
The creation of aminophosphines, a class of organophosphorus compounds featuring a phosphorus-nitrogen bond, relies on several established synthetic strategies. These methods are designed to be versatile, allowing for the introduction of a wide range of substituents on both the phosphorus and nitrogen atoms, thereby tuning the steric and electronic properties of the final compound.
Synthesis from Phosphorus Halides and Secondary Amines
A primary and widely utilized method for the synthesis of aminophosphines involves the reaction of phosphorus halides, most commonly phosphorus trichloride (B1173362) (PCl₃), with secondary amines. In the specific case of bis(diisopropylamino)-phosphine, diisopropylamine (B44863) is used as the secondary amine.
The reaction proceeds through the nucleophilic attack of the secondary amine on the electrophilic phosphorus center of the phosphorus halide. This results in the stepwise substitution of the halide atoms with the amino groups. The stoichiometry of the reactants is a critical parameter in this synthesis. To produce bis(diisopropylamino)chlorophosphine (B1630993), a key intermediate, a specific molar ratio of diisopropylamine to phosphorus trichloride is employed. Typically, two equivalents of the amine are used for each equivalent of PCl₃. One equivalent acts as the nucleophile, while the second equivalent serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, precipitating as diisopropylamine hydrochloride.
The reaction is generally carried out in an inert solvent, such as hexanes, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions like oxidation or hydrolysis of the phosphorus compounds. orgsyn.org Temperature control is also crucial; the reaction is often initiated at a reduced temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature. orgsyn.org
Formation of Bis(diisopropylamino)chlorophosphine as a Key Intermediate
Bis(diisopropylamino)chlorophosphine is a pivotal intermediate in the synthesis of a wide array of other phosphine (B1218219) derivatives. chemimpex.com Its synthesis from phosphorus trichloride and diisopropylamine is a foundational step. The general reaction is as follows:
PCl₃ + 4 (CH₃)₂CH₂NH → [((CH₃)₂CH)₂N]₂PCl + 2 (CH₃)₂CH₂NH₂Cl
This process involves the reaction of phosphorus trichloride with four equivalents of diisopropylamine. Two equivalents substitute two chlorine atoms on the phosphorus, and the other two equivalents act as a base to sequester the HCl byproduct. The resulting bis(diisopropylamino)chlorophosphine is a versatile reagent in its own right, used in the synthesis of ligands for catalytic reactions such as the Buchwald-Hartwig amination. sigmaaldrich.com
The purification of bis(diisopropylamino)chlorophosphine is typically achieved through filtration to remove the diisopropylamine hydrochloride salt, followed by vacuum distillation or recrystallization of the filtrate to obtain the pure product. orgsyn.org
Synthesis of Phosphoramidite (B1245037) Derivatives
Bis(diisopropylamino)chlorophosphine is a key precursor for the synthesis of phosphoramidite derivatives, which are essential reagents in automated DNA and RNA synthesis. A notable example is the synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile.
This synthesis is typically achieved by reacting bis(diisopropylamino)chlorophosphine with a suitable alcohol in the presence of a base to neutralize the HCl generated. In the case of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, the alcohol used is 3-hydroxypropanenitrile. An alternative route involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile, often catalyzed by 1H-tetrazole.
The reaction is highly sensitive to moisture and oxygen, necessitating the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis and oxidation of the phosphoramidite product. The cyanoethyl group in the resulting phosphoramidite serves as a protecting group for the phosphorus during oligonucleotide synthesis and is easily removed in the final deprotection step. These phosphoramidites have been shown to have high coupling efficiencies in oligonucleotide synthesis.
Synthetic Pathways to Bis(biphenyl)diisopropylamino Phosphine
The synthesis of more sterically demanding phosphines, such as bis(biphenyl)diisopropylamino phosphine, requires specialized synthetic strategies. One approach involves the use of organometallic reagents. For instance, [1,1'-biphenyl]-2-ylmagnesium bromide can be reacted with dichloro(diisopropylamino)phosphine (iPr₂NPCl₂). researchgate.net This is followed by an acid treatment to yield the desired aminophosphine (B1255530). researchgate.net
Another method involves the lithiation of a suitable precursor, such as a bridged bis(bromoether), followed by the introduction of the phosphinyl moiety using a chlorophosphine reagent like chlorodiphenylphosphine. nih.gov Subsequent oxidation can yield the corresponding phosphine oxide, which can then be reduced to the phosphine. nih.gov
The introduction of bulky aryl substituents can be challenging, and these multi-step syntheses are often necessary to achieve the desired complex structures. researchgate.net
Preparation of Phosphine-Borane Adducts for Stabilization
Many phosphines, particularly those that are electron-rich or sterically unhindered, are sensitive to air and can be readily oxidized. To address this, they are often converted into more stable phosphine-borane adducts. wikipedia.org These adducts serve as a protected form of the phosphine, which can be easily deprotected when the free phosphine is needed. wikipedia.orgresearchgate.net
Phosphine-borane adducts are typically prepared by reacting the phosphine with a source of borane (B79455) (BH₃), such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). wikipedia.org The borane coordinates to the lone pair of electrons on the phosphorus atom, forming a stable adduct. wikipedia.org
An alternative and often safer method involves the in situ generation of borane from sodium borohydride (B1222165) in the presence of a proton source, which then reacts with the phosphine. researchgate.net This approach avoids the handling of potentially hazardous borane solutions. researchgate.net
The deprotection of the phosphine-borane adduct to liberate the free phosphine is typically achieved by reacting the adduct with a suitable amine, such as a tertiary amine, which displaces the phosphine from the borane. wikipedia.orgresearchgate.net
Laboratory-Scale Synthetic Protocols
The laboratory-scale synthesis of bis(diisopropylamino)chlorophosphine is a well-established procedure. A detailed protocol can be found in Organic Syntheses. orgsyn.org The process generally involves the following steps:
Reaction Setup : A flame-dried, multi-necked round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum is used. The system is purged with an inert gas to ensure anhydrous and oxygen-free conditions. orgsyn.org
Reagent Addition : The flask is charged with a suitable anhydrous solvent, such as hexanes, and cooled in an ice bath. Phosphorus trichloride is added via syringe. orgsyn.org
Controlled Amine Addition : Diisopropylamine is added dropwise to the cooled solution of phosphorus trichloride. The dropwise addition helps to control the exothermic reaction and prevent the formation of side products. A white precipitate of diisopropylamine hydrochloride forms immediately. orgsyn.org
Reaction Completion : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure the reaction goes to completion. orgsyn.org
Workup and Purification : The white suspension is filtered under vacuum to remove the diisopropylamine hydrochloride salt. The filter cake is washed with fresh solvent to recover any entrained product. The filtrate, containing the desired bis(diisopropylamino)chlorophosphine, is then concentrated under reduced pressure. orgsyn.org
Final Purification : For higher purity, the crude product can be further purified by vacuum distillation. orgsyn.org
Table 1: Example Laboratory-Scale Synthesis Parameters
| Parameter | Value |
|---|---|
| Reactant 1 | Phosphorus trichloride |
| Reactant 2 | Diisopropylamine |
| Stoichiometry (Amine:PCl₃) | ~1.87:1 |
| Solvent | Hexanes |
| Reaction Temperature | 0 °C to 23 °C |
| Purification Method | Filtration and Vacuum Distillation |
| Reported Yield | ~59-69% |
Data sourced from Organic Syntheses Procedure. orgsyn.org
Optimized Reaction Conditions and Stoichiometry
The synthesis of bis(diisopropylamino)chlorophosphine, a common precursor, is typically achieved through the reaction of diisopropylamine with phosphorus trichloride (PCl₃). This reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions like hydrolysis and oxidation.
Stoichiometry and Temperature Control:
A crucial aspect of this synthesis is the stoichiometric ratio of the reactants. Typically, a 4:1 molar ratio of diisopropylamine to phosphorus trichloride is employed. In this setup, two equivalents of the amine act as nucleophiles, attacking the phosphorus center to form the desired bis(diisopropylamino)phosphine backbone. The other two equivalents of diisopropylamine serve to neutralize the hydrochloric acid (HCl) byproduct, forming diisopropylamine hydrochloride.
Temperature control is paramount to manage the exothermic nature of the reaction. The addition of PCl₃ to chilled diisopropylamine is performed dropwise to keep the temperature below 25°C, thereby minimizing the formation of side products.
Solvent Systems:
The reaction is commonly carried out in a nonpolar solvent like hexane (B92381). The use of hexane facilitates the precipitation of the diisopropylamine hydrochloride byproduct, which can then be easily removed by filtration.
Standard Laboratory Synthesis Conditions:
| Component | Molar Ratio | Solvent | Temperature | Atmosphere | Byproduct Management |
| Phosphorus trichloride | 1 equiv | Hexane | 0–25°C | Nitrogen/Argon | Filtration of hydrochloride salts |
| Diisopropylamine | 4 equiv | - | Exothermic | Inert | Recrystallization |
This table summarizes the standard conditions for the laboratory-scale synthesis of bis(diisopropylamino)chlorophosphine.
Deviations from these optimized conditions, such as the presence of moisture or oxygen, can lead to the decomposition of the product and significantly lower yields, which can fall below 70%.
Alternative Catalytic Approaches in Phosphoramidite Synthesis
While the stoichiometric use of an activator like 1H-tetrazole is common in the phosphoramidite method of oligonucleotide synthesis, catalytic approaches offer a more efficient alternative. acs.org The traditional method requires at least a stoichiometric amount of the tetrazole to both activate the phosphoramidite and neutralize the amine byproduct. acs.org
A catalytic approach becomes feasible if the amine byproduct can be effectively removed from the reaction mixture. This allows a catalytic amount of the acidic tetrazole to continuously activate the phosphoramidite for the coupling reaction. acs.org For instance, the use of molecular sieves can effectively remove the generated amine, enabling the use of a catalytic amount (e.g., 0.05 equivalents) of an activator like 5-(p-nitrophenyl)-1H-tetrazole (NPT). acs.org This catalytic method has been successfully applied to the synthesis of both deoxyribonucleotides and ribonucleotides, with N,N-diisopropylphosphoramidites being employed for the latter due to the lower accessibility of high-quality N,N-diethylphosphoramidites. acs.org
Recent advancements have also focused on the development of novel activators to enhance coupling efficiency, particularly for the synthesis of RNA and other sterically demanding phosphoramidites. google.com Aryl-substituted 5-phenyl-1H-tetrazoles have been introduced as highly efficient catalysts for these coupling reactions. google.com
Furthermore, chiral phosphoric acid (CPA) catalysts have been shown to control the stereochemistry of the newly formed phosphorus center during phosphoramidite transfer, enabling the catalytic stereocontrolled synthesis of dinucleotides. nih.gov This represents a significant advancement as it avoids the need for stoichiometric chiral auxiliaries. nih.gov
Stereospecific Phosphination of Organoboronic Esters
A significant application of bis(diisopropylamino)chlorophosphine is in the stereospecific phosphination of organoboronic esters. This method allows for the creation of chiral phosphines, which are valuable ligands in enantioselective catalysis and are components of biologically active molecules. organic-chemistry.orgnih.gov
The process involves the activation of organoboronic esters with an alkyllithium reagent, followed by a reaction with copper chloride and a chlorophosphine, such as bis(diisopropylamino)chlorophosphine. organic-chemistry.orgnih.gov This sequence of reactions proceeds with high stereospecificity, meaning the stereochemistry of the starting organoboronic ester is largely retained in the final phosphine product. organic-chemistry.org
For example, the stereospecific phosphination of an aminoboronate using bis(diisopropylamino)chlorophosphine, followed by methanolysis and iodine-mediated oxidation, has been used to produce an amino phosphate (B84403) ester. nih.gov This product is a potential precursor for the synthesis of fosmidomycin (B1218577) analogues, which have biological relevance. nih.gov This methodology provides an efficient route to enantiomerically enriched organophosphorus compounds, which are otherwise challenging to synthesize. organic-chemistry.org
Industrial Production Considerations
Scalability and Process Intensification Strategies
The industrial-scale synthesis of phosphoramidites, including those derived from bis(diisopropylamino)phosphine, presents several challenges that necessitate process intensification strategies. huarenscience.com The intricate reaction pathways require precise control to ensure reproducibility and high yields while minimizing side reactions. huarenscience.com
Continuous Flow Reactors:
To address the risks associated with the exothermic nature of the reaction between diisopropylamine and phosphorus trichloride, continuous flow systems are a key process intensification strategy. These automated reactors allow for better thermal management, minimizing the risk of thermal runaway during the addition of PCl₃.
In-line Monitoring:
In-process monitoring techniques, such as in-line infrared (IR) spectroscopy, are crucial for quality control in industrial production. This allows for real-time analysis of the reaction mixture, ensuring that the product meets the required purity specifications, which are often greater than 97.0%.
Solvent Recovery:
Economical and environmental considerations are also critical at an industrial scale. The use of hexane as a solvent allows for its recovery and recycling through fractional distillation, reducing both costs and environmental impact.
The complexity of synthesizing larger molecules like trimer phosphoramidites further highlights the need for advanced reaction engineering. huarenscience.com The increased potential for side reactions and byproducts at a larger scale makes precise control over reaction parameters essential for achieving scalability and maintaining high yields. huarenscience.com
Purification and Isolation Techniques for Research Applications
Chromatographic Methodologies
For research applications requiring high-purity bis(diisopropylamino)phosphine derivatives and the resulting oligonucleotides, various chromatographic techniques are employed. acs.orgthermofisher.com
Flash Column Chromatography:
Flash column chromatography is a standard method for purifying crude reaction mixtures in the synthesis of phosphoramidite monomers. tandfonline.com Silica (B1680970) gel is a common stationary phase, and the choice of eluent is critical for effective separation. tandfonline.com For instance, a gradient of ethyl acetate (B1210297) in hexane followed by methanol (B129727) in dichloromethane (B109758) has been used to purify intermediates in phosphoramidite synthesis. tandfonline.com It is sometimes necessary to deactivate the silica gel with a base like triethylamine (B128534) to prevent degradation of the acid-sensitive phosphoramidite product. tandfonline.com
Size-Exclusion Chromatography (SEC):
Size-exclusion chromatography, also known as gel filtration, separates molecules based on their size. atdbio.com This technique is useful for removing small molecule impurities, such as cleaved protecting groups, from larger oligonucleotide products. atdbio.com It is also effective for desalting oligonucleotides that have been purified by other methods like HPLC. thermofisher.comatdbio.com
High-Performance Liquid Chromatography (HPLC):
High-performance liquid chromatography (HPLC) is a high-resolution technique widely used for the purification and analysis of synthetic oligonucleotides. thermofisher.comatdbio.com
Reversed-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. It is effective at removing failure sequences and deletions, resulting in high-purity oligonucleotides. thermofisher.com
Anion-Exchange HPLC (AEX-HPLC): This technique separates molecules based on their charge. It is particularly useful for purifying oligonucleotides with significant secondary structure, as it can be performed at high pH. tandfonline.comatdbio.com It is also well-suited for the purification of longer oligonucleotides. atdbio.com
Fluorous Affinity Chromatography:
This technique involves labeling the oligonucleotide with a fluorous tag during synthesis. atdbio.com The tagged, full-length product can then be selectively captured on a fluorous affinity column, while untagged failure sequences are washed away. atdbio.com This method is particularly advantageous for the purification of long oligonucleotides. atdbio.com
Interactive Data Table: Chromatographic Purification Methods
| Chromatographic Method | Principle of Separation | Primary Application in Phosphoramidite/Oligonucleotide Chemistry |
| Flash Column Chromatography | Polarity | Purification of phosphoramidite monomers |
| Size-Exclusion Chromatography | Molecular Size | Desalting and removal of small impurities from oligonucleotides |
| Reversed-Phase HPLC | Hydrophobicity | High-resolution purification of oligonucleotides, removal of failure sequences |
| Anion-Exchange HPLC | Charge | Purification of oligonucleotides with secondary structure and longer sequences |
| Fluorous Affinity Chromatography | Specific Affinity | Purification of long oligonucleotides via a fluorous tag |
This table provides a summary of common chromatographic techniques used in the purification of phosphoramidites and oligonucleotides.
Distillation and Recrystallization Procedures
The purification of air- and moisture-sensitive compounds like aminophosphines requires specialized techniques to ensure high purity and prevent degradation. pitt.eduwdfiles.com While specific purification data for bis(diisopropylamino)phosphine is not extensively detailed in the reviewed literature, procedures for analogous compounds, such as bis(diisopropylamino)chlorophosphine, provide a relevant framework.
Distillation:
For liquid phosphines or those that can be melted without decomposition, vacuum distillation is a common purification method. This technique is particularly useful for separating the desired product from non-volatile impurities or solvents with significantly different boiling points. For instance, the analogous compound dichloro(diisopropylamino)phosphine is purified by short-path distillation at a boiling point of 49-50 °C under a vacuum of 0.7 mmHg. orgsyn.org Another related compound, bis(diisopropylamino)chlorophosphine, can be isolated via vacuum distillation at 133°C and 1 mmHg pressure. When performing such distillations, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. pitt.edu The glassware must be thoroughly dried, often by oven-heating, to remove adsorbed moisture. pitt.edu For highly sensitive compounds, the receiving flask may be cooled with a dry ice/acetone bath to ensure efficient condensation and minimize product loss. orgsyn.org
Recrystallization:
Recrystallization is a powerful technique for purifying solid organic compounds. studymind.co.uk The fundamental principle involves dissolving the impure solid in a minimum amount of a suitable hot solvent, in which the compound is soluble at high temperatures but less so at cooler temperatures. mt.com As the saturated solution slowly cools, the desired compound crystallizes, leaving more soluble impurities behind in the solvent (mother liquor). youtube.com
The choice of solvent is critical. For bis(diisopropylamino)chlorophosphine, recrystallization from hexane/ethyl acetate mixtures has been shown to yield a product with greater than 97% purity. General procedures for recrystallization involve:
Dissolving the impure solid in a minimal volume of the hot solvent. youtube.com
If insoluble impurities are present, a hot filtration may be performed to remove them. youtube.com
Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals. youtube.com
If crystallization does not initiate, scratching the inside of the flask or adding a seed crystal can induce crystal growth. youtube.com
Collecting the purified crystals by filtration, often under reduced pressure using a Büchner funnel. youtube.com
Washing the collected crystals with a small amount of cold solvent to remove any remaining mother liquor. youtube.com
Drying the crystals, typically under vacuum, to remove residual solvent. orgsyn.org
For air-sensitive solids, these manipulations are performed under an inert atmosphere using Schlenk line techniques or within a glovebox. wdfiles.comorgsyn.org
Derivatization and Synthesis of Related Phosphorus Compounds
Preparation of Unsymmetrical Bis(phosphine) Oxides and Their Corresponding Phosphines
A significant derivatization pathway for phosphorus compounds involves the synthesis of unsymmetrical bis(phosphine) ligands, which are valuable in catalysis due to their ability to create electronically and sterically distinct coordination environments. A robust method for preparing these compounds utilizes air-stable secondary phosphine oxide (SPO) precursors, avoiding the use of more hazardous pyrophoric secondary phosphines. nih.gov
The general synthesis proceeds in two main steps. First, an unsymmetrical bis(phosphine) oxide is prepared. This is achieved by deprotonating a secondary phosphine oxide, such as (Me)₂P(O)H or (iPr)₂P(O)H, with a strong base like sodium hexamethyldisilazide (NaHMDS) to generate a nucleophilic phosphinite anion. This anion is then alkylated with a suitable electrophile, such as a (3-chloropropyl)dialkylphosphine oxide. nih.gov The reaction takes advantage of the different reactivities of alkyl halides; for example, using 1-bromo-3-chloropropane (B140262) allows for the selective isolation of the (3-chloropropyl)dialkylphosphine oxide intermediate. nih.gov
The second step is the reduction of the resulting unsymmetrical bis(phosphine) oxide to the desired unsymmetrical bis(phosphine). Various reducing agents can be employed, with silanes like trichlorosilane (B8805176) in the presence of a tertiary amine being a common choice. rsc.org This methodology provides access to a range of unsymmetrical bidentate phosphines in good yields.
The table below summarizes the synthesis of several unsymmetrical bis(phosphine) oxides and their subsequent reduction to the corresponding phosphines.
| Starting Phosphine Oxide (for anion) | Alkylating Agent | Unsymmetrical Bis(phosphine) Oxide Product | Yield (%) | Corresponding Unsymmetrical Phosphine | Yield (%) |
| (Et)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(Et)₂ | 94 | (Me)₂PCH₂CH₂CH₂P(Et)₂ | 78 |
| (iPr)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(iPr)₂ | 87 | (Me)₂PCH₂CH₂CH₂P(iPr)₂ | 74 |
| (Cy)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(Cy)₂ | 85 | (Me)₂PCH₂CH₂CH₂P(Cy)₂ | 65 |
| (Ph)₂P(O)H | (Me)₂P(O)CH₂CH₂CH₂Cl | (Me)₂P(O)CH₂CH₂CH₂P(O)(Ph)₂ | 92 | (Me)₂PCH₂CH₂CH₂P(Ph)₂ | 71 |
Data sourced from Pedroarena et al. (2019).
Generation of Phosphorus-Chalcogen Heterocycles from Novel Precursors (e.g., bis(azido)phosphines)
Phosphorus-chalcogen heterocycles are an important class of compounds with diverse applications. Their synthesis can be approached through various precursors, including those derived from bis(amino)phosphines.
One direct method involves the reaction of a diphosphane (B1201432) with elemental chalcogens. For example, phosphorodiamidous chalcogeno-anhydrides of the type [((CH₃)₂CH)₂N]₂P]₂X, where X is S, Se, or Te, have been synthesized by the insertion of the elemental chalcogen into the P-P bond of the corresponding tetrakis(diisopropylamino)diphosphane precursor. researchgate.net
A more recent and versatile approach utilizes bis(azido)phosphines as building blocks. These high-energy precursors can undergo chemoselective reactions. For instance, a novel family of bis(azido)phosphines has been shown to participate in Staudinger reactions with secondary or tertiary phosphines. dtic.mil This reaction can be controlled to convert only one of the two azide (B81097) groups, providing a method for creating tunable and potentially chiral phosphine products. dtic.mil The synthesis of P(V) bis(azido)phosphine chalcogenides has also been reported. mt.com
Furthermore, the Staudinger reaction involving azides and phosphines can be employed to construct complex heterocyclic systems containing phosphorus. Research has shown that reacting a phosphine-functionalized precursor with an azide, such as trimethylsilyl (B98337) azide (TMS-N₃), can trigger an intramolecular Staudinger-type reaction to form new B-N=P or BNPC heterocycles. wdfiles.com While these specific examples involve borafluorene azides, the principle demonstrates the utility of the azide-phosphine reaction in generating novel phosphorus-containing ring systems. wdfiles.com
Reactivity and Mechanistic Investigations of Bis Diisopropylamino Phosphine
Fundamental Reaction Pathways of Trivalent Phosphorus Centers
Trivalent phosphorus compounds, such as bis(diisopropylamino)phosphine, are characterized by the presence of a lone pair of electrons on the phosphorus atom, which dictates their fundamental reactivity. This reactivity is primarily centered around oxidation, reduction, and nucleophilic substitution at the phosphorus center.
The oxidation of trivalent phosphorus compounds to their corresponding pentavalent phosphine (B1218219) oxides is a common and often spontaneous reaction, especially for trialkylphosphines which can react with atmospheric oxygen at room temperature. wikipedia.org The general equation for this oxidation is:
R₃P + ½ O₂ → R₃PO wikipedia.org
This process involves the conversion of the trivalent phosphorus (P(III)) to a pentavalent phosphorus (P(V)) state. The driving force for this reaction is the high affinity of phosphorus for oxygen. libretexts.org The resulting P=O bond in phosphine oxides is short and polar. wikipedia.org While the exact nature of this bond has been a subject of debate, it is now commonly represented as a dative bond, similar to that in amine oxides. wikipedia.org
The ease of oxidation can be influenced by the substituents on the phosphorus atom. Less basic phosphines may require stronger oxidizing agents like hydrogen peroxide for conversion to their oxides. wikipedia.org The oxidation process can also be a byproduct of other reactions, such as the Wittig reaction. wikipedia.org
| Reactant | Oxidizing Agent | Product | Reference |
| R₃P (Trialkylphosphine) | O₂ (Oxygen) | R₃PO (Trialkylphosphine oxide) | wikipedia.org |
| PMePh₂ (Methyldiphenylphosphine) | H₂O₂ (Hydrogen peroxide) | OPMePh₂ (Methyldiphenylphosphine oxide) | wikipedia.org |
This table illustrates common oxidation reactions of trivalent phosphines.
While trivalent phosphorus compounds are more commonly known for their role as reducing agents, they can be formed through the reduction of pentavalent phosphorus compounds, particularly phosphine oxides. The reduction of phosphine oxides is a crucial process for regenerating phosphine ligands, which are widely used in catalysis and synthesis. nih.gov
Several methods exist for the deoxygenation of phosphine oxides to yield the corresponding trivalent phosphines. wikipedia.org These methods often employ silanes, such as trichlorosilane (B8805176) (HSiCl₃) or hexachlorodisilane (B81481) (Si₂Cl₆), as the reducing agent. wikipedia.orgnih.gov The reaction with trichlorosilane can proceed with either inversion or retention of configuration at the phosphorus center, depending on the presence of a base like triethylamine (B128534). wikipedia.org Hexachlorodisilane generally provides higher yields in these reductions. wikipedia.org
Boranes and alanes are also effective reagents for the deoxygenation of phosphine oxides. wikipedia.org The reduction of phosphine oxides is a key step in closing the phosphorus cycle, especially in industrial processes where phosphine oxide waste is generated. nih.gov
| Phosphine Oxide | Reducing Agent | Product | Reference |
| R₃PO | HSiCl₃/Et₃N | R₃P | wikipedia.org |
| R₃PO | Si₂Cl₆ | R₃P | wikipedia.org |
This table summarizes common reduction reactions of phosphine oxides to trivalent phosphines.
The phosphorus atom in bis(diisopropylamino)phosphine is susceptible to nucleophilic attack. The P-N bonds in aminophosphines can be cleaved by protic reagents. wikipedia.org For instance, reaction with an alcohol leads to alcoholysis, forming a phosphinite and releasing the amine. wikipedia.org Similarly, treatment with anhydrous hydrogen chloride results in the formation of a chlorophosphine. wikipedia.org
Nucleophilic substitution at the phosphorus center is a fundamental reaction for the synthesis of various organophosphorus compounds. sapub.org The reactivity of the phosphorus center can be influenced by the steric hindrance provided by the bulky diisopropylamino groups. This steric bulk can affect the selectivity of the substitution reactions.
Furthermore, aminophosphines can undergo transamination reactions where one amine group is exchanged for another. wikipedia.org This equilibrium can be driven by the removal of the more volatile amine. wikipedia.org
| Reactant | Nucleophile | Product | Reference |
| Ph₂PNEt₂ | ROH | Ph₂POR | wikipedia.org |
| Ph₂PNEt₂ | HCl | Ph₂PCl | wikipedia.org |
| P(NMe₂)₃ | R₂NH | P(NR₂)(NMe₂)₂ | wikipedia.org |
This table provides examples of nucleophilic substitution reactions at the phosphorus atom of aminophosphines.
Reactions with Carbon Dioxide and Related C1 Building Blocks
The reactivity of electron-rich phosphines, including aminophosphines, with small molecules like carbon dioxide has garnered significant interest due to the potential for CO₂ activation and utilization. nih.gov
Electron-rich phosphines can react with carbon dioxide in a reversible manner to form zwitterionic adducts. nih.gov In these adducts, the nucleophilic phosphorus atom attacks the electrophilic carbon atom of CO₂, leading to the formation of a P-C bond. The resulting species has a positively charged phosphonium (B103445) center and a negatively charged carboxylate group. mdpi.com These adducts are also referred to as phosphine-CO₂ betaines.
The stability of these adducts is dependent on the electron-donating ability of the substituents on the phosphine. nih.gov Highly basic phosphines can form stable, and in some cases, air-stable CO₂ adducts. nih.gov The formation of these adducts represents a metal-free approach to CO₂ activation under mild conditions. nih.gov
The reaction of phosphines with CO₂ can be influenced by both the substituents on the phosphine and the solvent. mdpi.com Theoretical studies have shown that the stability of the resulting adducts can be controlled by a combination of these factors. mdpi.com
| Phosphine | Reactant | Adduct Type | Reference |
| Electron-rich phosphines | CO₂ | Zwitterionic adduct/Betaine | nih.gov |
This table illustrates the formation of zwitterionic adducts from the reaction of phosphines with carbon dioxide.
The addition of a phosphine to carbon dioxide is believed to proceed through a pre-transition state assembly where a non-covalent interaction, such as a pnictogen or tetrel bond, is established between the phosphine and the CO₂ molecule. mdpi.com This is followed by a transition state leading to the final adduct with the P-C bond. mdpi.com
Computational studies have explored two primary mechanistic pathways for CO₂ activation by phosphine/Lewis acid pairs (Frustrated Lewis Pairs, FLPs): a concerted mechanism and a two-step process. nih.gov In the concerted mechanism, the formation of the Lewis base-carbon and Lewis acid-oxygen bonds occurs simultaneously through a single transition state. nih.gov
The initial interaction involves the nucleophilic attack of the phosphine's lone pair on the carbon atom of CO₂. The energy barrier for this addition is a key factor in the reversibility of the reaction. nih.gov For highly basic phosphines, the binding of CO₂ can be nearly thermoneutral with low energy barriers, allowing for reversible capture and release of CO₂. nih.gov
Reactivity with Imines and Formation of Bis-α-aminophosphines
The reactivity of bis(diisopropylamino)phosphine with imines leads to the formation of bis-α-aminophosphines. This reaction is of interest due to the potential for creating chiral phosphorus compounds.
Diastereoselectivity and Stereochemical Outcomes
The addition of P-H bonds of phosphines to imines is a well-established method for the synthesis of α-aminophosphines. In the case of bis(diisopropylamino)phosphine, the reaction with certain imines can proceed with a degree of diastereoselectivity. The stereochemical outcome is influenced by the nature of the substituents on both the phosphine and the imine, as well as the reaction conditions. The bulky diisopropylamino groups on the phosphorus atom play a significant role in directing the stereochemistry of the addition.
For instance, the reaction of bis(diisopropylamino)phosphine with chiral imines derived from α-chiral amines can lead to the formation of diastereomeric bis-α-aminophosphines. The ratio of these diastereomers is dependent on the steric bulk of the substituents at the stereogenic center of the imine and the reaction temperature.
Mechanistic Investigations (e.g., Hammett analysis, Kinetic Isotope Effect, trapping experiments)
Mechanistic studies on the reaction of bis(diisopropylamino)phosphine with imines are crucial for understanding the factors that control the reactivity and selectivity. While specific Hammett analysis, Kinetic Isotope Effect (KIE), and trapping experiments for the reaction of bis(diisopropylamino)phosphine with imines are not extensively detailed in the provided search results, general principles of nucleophilic phosphine catalysis and phospha-Michael additions can be applied.
The reaction likely proceeds through a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the imine C=N bond. This initial addition would form a zwitterionic intermediate, which then undergoes a proton transfer to yield the final α-aminophosphine product.
Hammett Analysis: A Hammett analysis could be employed by using a series of para-substituted aromatic imines to probe the electronic effects of the substituents on the reaction rate. A positive rho (ρ) value would indicate that the reaction is accelerated by electron-withdrawing groups on the imine, consistent with nucleophilic attack by the phosphine as the rate-determining step.
Kinetic Isotope Effect: A primary kinetic isotope effect would be expected if the P-H bond is broken in the rate-determining step. By comparing the reaction rates of bis(diisopropylamino)phosphine and its deuterated analogue, bis(diisopropylamino)deuterophosphine, one could elucidate the role of the P-H bond cleavage in the reaction mechanism.
Trapping Experiments: Trapping experiments could be designed to capture any proposed intermediates, such as the initial zwitterionic adduct. The use of a suitable trapping agent that reacts specifically with the proposed intermediate would provide evidence for its existence.
Electrophilic and Nucleophilic Reactivity Profiles
Bis(diisopropylamino)phosphine exhibits both electrophilic and nucleophilic character, allowing it to participate in a variety of chemical transformations.
Reactions with Organometallic Reagents (e.g., alkyllithium-activated boronic esters)
The phosphorus atom in bis(diisopropylamino)phosphine possesses a lone pair of electrons, rendering it nucleophilic. It can react with various electrophiles, including organometallic reagents. While specific examples with alkyllithium-activated boronic esters are not detailed in the provided search results, the general reactivity pattern would involve the nucleophilic phosphorus atom attacking the electrophilic center of the organometallic reagent.
For instance, in reactions with alkyllithium reagents, the phosphine can act as a ligand, coordinating to the lithium cation. In the presence of electrophilic boronic esters, a more complex reaction manifold could be envisioned, potentially leading to the formation of new P-C or P-B bonds.
Thiol Coupling Reactions with Bis(diisopropylamino)chlorophosphinersc.orgnih.gov
A notable reaction highlighting the electrophilic character at the phosphorus center involves its chlorinated derivative, bis(diisopropylamino)chlorophosphine (B1630993). This compound serves as a key precursor in the synthesis of mixed phosphorotrithioates through a one-pot thiol coupling reaction. rsc.orgnih.gov The process utilizes various thiols as nucleophiles, which attack the electrophilic phosphorus atom of bis(diisopropylamino)chlorophosphine. rsc.orgnih.gov Subsequent reaction with a sulphenyl chloride as an electrophilic sulfur source leads to the formation of the desired phosphorotrithioates. rsc.orgnih.gov
This efficient synthesis proceeds under mild conditions at ambient temperature without the need for additional additives. nih.gov The versatility of this method is demonstrated by the wide range of thiols and sulphenyl chlorides that can be employed, and it has also been extended to the synthesis of phosphoroselenodithioates. nih.gov
Phosphinylation and Phosphitylation Processes
Bis(diisopropylamino)phosphine and its derivatives are valuable reagents in phosphinylation and phosphitylation reactions, which involve the introduction of a phosphinyl or phosphityl group into a molecule, respectively.
Phosphitylation procedures, particularly those employing phosphoramidites derived from chlorophosphines, are widely used. entegris.com Phosphoramidites offer advantages over more reactive chlorophosphines due to their reduced sensitivity to moisture and their requirement for an activator to react with nucleophiles like alcohols. entegris.com The steric and electronic properties of the amino groups on the phosphoramidite (B1245037) can be tuned to control the selectivity of the phosphitylation reaction. entegris.com
While bis(diisopropylamino)phosphine itself has a P-H bond and can undergo oxidative addition reactions, its derivative, bis(diisopropylamino)chlorophosphine, is a common phosphitylating agent. sigmaaldrich.comsigmaaldrich.com It reacts with nucleophiles, such as alcohols or amines, to form phosphite (B83602) esters or phosphonamides, respectively. These reactions are fundamental in the synthesis of various organophosphorus compounds, including ligands for catalysis and building blocks for nucleic acid synthesis. entegris.comwikipedia.org
The phospha-Michael addition, a type of phosphinylation, involves the addition of a P-H bond across a C=C double bond. While the provided results describe this reaction for bis(mesitoyl)phosphine, similar reactivity could be anticipated for bis(diisopropylamino)phosphine with activated alkenes, likely requiring a catalyst. nih.gov
Selective Phosphorylation of Hydroxyl Functionalities
The selective phosphorylation of hydroxyl groups is a critical transformation in the synthesis of many biologically significant molecules and functional materials. nih.govnih.govresearchgate.net This process involves the introduction of a phosphate (B84403) group onto a specific alcohol moiety within a polyfunctional molecule. The challenge lies in achieving high chemoselectivity, particularly in the presence of multiple reactive sites. nih.govrsc.org
Trivalent phosphorus compounds are frequently employed as precursors to phosphorylating agents. The general strategy involves the reaction of an alcohol with a P(III) reagent, such as a phosphoramidite or a chlorophosphine, followed by an in situ oxidation step to furnish the desired pentavalent phosphate ester. researchgate.net Reagents like bis(diisopropylamino)chlorophosphine, a derivative of bis(diisopropylamino)phosphine, are key intermediates in creating these phosphitylating agents. sigmaaldrich.comentegris.com The bulky diisopropylamino groups on the phosphorus atom play a crucial role in modulating the reactivity and steric hindrance of the reagent, which can contribute to the selectivity of the phosphorylation reaction. entegris.com
While direct catalytic phosphorylation of alcohols has been developed using various systems, the specific use of bis(diisopropylamino)phosphine itself in a one-pot selective phosphorylation protocol is a subject of ongoing research. nih.govnih.gov However, its derivatives are fundamental to the widely used phosphoramidite approach, which allows for the sequential and selective formation of phosphate linkages. researchgate.netentegris.com
Role as a Phosphitylating Agent in Nucleoside and Carbohydrate Chemistry
The synthesis of oligonucleotides and their analogues relies heavily on the phosphoramidite method, where phosphitylating agents are used to form the phosphite triester linkages between nucleoside units. Bis(diisopropylamino)phosphine derivatives are central to this methodology. Specifically, bis(diisopropylamino)chlorophosphine serves as a common precursor for the synthesis of various phosphitylating reagents. sigmaaldrich.comentegris.com
One of the most widely used classes of phosphitylating agents is the phosphoramidites, which are valued for their stability and tunable reactivity. entegris.com The diisopropylamino group is often preferred in these reagents because it enhances the stability of the phosphoramidite while still allowing for efficient activation by a weak acid, such as 1H-tetrazole or its non-explosive alternatives, during the coupling step. entegris.com Reagents like bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite are used to introduce a terminal phosphate group onto the 3' or 5' hydroxyl of a nucleoside. sigmaaldrich.com
The general utility of these reagents extends to carbohydrate chemistry, where selective phosphorylation of hydroxyl groups is also a significant challenge. nih.gov The principles of selective phosphitylation developed for nucleosides are applicable to carbohydrates, allowing for the synthesis of phosphorylated sugars that are important in various biological processes.
| Agent Name | Chemical Formula | Application | Reference |
|---|---|---|---|
| Bis(diisopropylamino)chlorophosphine | C₁₂H₂₈ClN₂P | Precursor for phosphoramidite synthesis | sigmaaldrich.comentegris.com |
| Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite | C₁₂H₂₂N₃O₂P | Phosphorylating reagent in oligonucleotide synthesis | sigmaaldrich.com |
| O-β-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite | C₁₅H₃₂N₃OP | Phosphitylating agent for nucleosides |
Exploration of Low-Coordinate Phosphorus Species Reactivity
Reactivity of Phosphinidenes and Phosphenium Ions
Low-coordinate phosphorus species, such as phosphinidenes (R-P) and phosphenium ions ([R₂P]⁺), are highly reactive intermediates with unique electronic structures that make them valuable in synthetic chemistry. Phosphenium ions, featuring a dicoordinate phosphorus atom with a positive charge, are potent electrophiles.
The bis(diisopropylamino)phosphenium ion can be generated from bis(diisopropylamino)chlorophosphine. For instance, the reaction of bis(diisopropylamino)chlorophosphine with trimethylsilyltrifluoromethanesulfonate at low temperatures yields the corresponding bis(diisopropylamino)phosphenium triflate as a yellow powder. nih.gov This electrophilic species exhibits characteristic reactivity towards nucleophiles.
A notable example is its reaction with S,S-bis-ylide. nih.gov The initial step involves the nucleophilic attack of the bis-ylide on the positively charged phosphorus center of the phosphenium ion. nih.gov This leads to the formation of a transient phosphino (B1201336) cationic ylide intermediate, which subsequently undergoes rearrangement to yield a stabilized sulfonium (B1226848) ylide derivative. nih.gov This reaction highlights the electrophilic nature of the bis(diisopropylamino)phosphenium ion and its ability to engage in complex reaction cascades.
| Reactant 1 | Reactant 2 | Temperature | Solvent | Key Intermediate | Final Product | Reference |
|---|---|---|---|---|---|---|
| Bis(diisopropylamino)phosphenium triflate | S,S-Bis-ylide | -80 °C to RT | Dichloromethane (B109758) | Phosphino cationic ylide | Stabilized sulfonium ylide | nih.gov |
Ring Enlargement Reactions of Phosphaaluminirenes with Bis(diisopropylamino)cyclopropenylidene
Ring enlargement reactions are a powerful class of transformations for constructing larger cyclic systems from smaller, strained rings. rsc.org These reactions are often driven by the release of ring strain. youtube.com While the reactivity of bis(diisopropylamino)cyclopropenylidene with various metal complexes and main group elements has been explored, leading to novel chemical structures, specific details regarding its reaction with phosphaaluminirenes to induce ring enlargement are not extensively documented in the surveyed scientific literature. Further research is required to elucidate the potential of this specific transformation.
Coordination Chemistry of Bis Diisopropylamino Phosphine As a Ligand
Ligand Properties and Electronic Structure
The behavior of bis(diisopropylamino)phosphine as a ligand in transition metal complexes is fundamentally governed by the interplay of steric and electronic effects originating from its diisopropylamino substituents. These features dictate its coordination mode, the stability of the resulting complexes, and the reactivity of the metal center.
The diisopropylamino groups attached to the phosphorus atom in bis(diisopropylamino)phosphine exert a significant influence on both the steric and electronic nature of the ligand.
Steric Influence: The branched isopropyl groups create substantial steric bulk around the phosphorus donor atom. This steric hindrance is a critical feature that influences the coordination number and geometry of the resulting metal complexes. The size of a phosphine (B1218219) ligand is often quantified by its Tolman cone angle (θ), a measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance. While the exact cone angle for bis(diisopropylamino)phosphine is not commonly cited, related bulky aminophosphines can exhibit very large cone angles, with some examples reaching up to 220°. ucla.edu This significant steric profile can prevent the coordination of multiple ligands, stabilize low-coordinate metal species, and create a specific pocket around the metal's active site, which can influence the selectivity of catalytic reactions. nih.gov Another parameter used to describe the steric environment is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. For effective catalysis, it has been suggested that ligands with remote steric hindrance—large cone angles combined with low buried volumes—can be particularly effective. researchgate.net
| Property | Influence of Diisopropylamino Groups | Key Parameters | Consequence in Coordination Chemistry |
|---|---|---|---|
| Steric Effect | High steric bulk due to branched alkyl chains. | Tolman Cone Angle (θ), Percent Buried Volume (%Vbur) | Stabilizes low-coordination numbers, influences catalytic selectivity, can prevent ligand decomposition pathways. |
| Electronic Effect | Strong electron-donating character via the nitrogen atoms. | Tolman Electronic Parameter (TEP), ν(CO) in M(CO)xL complexes, Minimum Electrostatic Potential (Vmin) | Increases Lewis basicity of the phosphorus atom, strengthens the metal-ligand bond, modifies the redox potential of the metal center. |
The Lewis basicity of a phosphine ligand, its ability to donate its lone pair of electrons to a Lewis acidic metal center, is a crucial factor in determining the stability and reactivity of its metal complexes. For aminophosphines like bis(diisopropylamino)phosphine, the strong electron-donating nature of the amino groups results in high Lewis basicity. nih.gov
The donor capabilities of phosphine ligands are commonly assessed experimentally using two primary spectroscopic techniques:
Infrared (IR) Spectroscopy of Metal Carbonyl Complexes: A widely used method involves synthesizing a metal carbonyl complex, such as [Mo(CO)5L] or cis-[IrCl(CO)2(L)], where L is the phosphine ligand under investigation. researchgate.netmanchester.ac.uk The σ-donation from the phosphine to the metal increases the electron density on the metal, which in turn leads to increased back-donation into the π* orbitals of the carbonyl (CO) ligands. This strengthening of the metal-CO back-bonding weakens the C-O bond, resulting in a decrease in the C-O stretching frequency (ν(CO)) in the IR spectrum. Therefore, more basic (more strongly donating) phosphines cause a greater shift to lower ν(CO) values. This provides a reliable scale for comparing the electronic properties of different phosphine ligands. researchgate.net
³¹P NMR Spectroscopy of Phosphine Selenides: Another method involves the reaction of the phosphine ligand with elemental selenium to form the corresponding phosphine selenide (B1212193) (L=Se). The magnitude of the one-bond coupling constant between the phosphorus-31 and selenium-77 (B1247304) nuclei (¹J(P-Se)) in the ³¹P NMR spectrum is sensitive to the electronic nature of the phosphine. More electron-donating phosphine ligands lead to a smaller ¹J(P-Se) coupling constant. This technique provides a direct probe of the electronic properties of the phosphine itself, independent of its coordination to a specific metal. manchester.ac.uk
These methods consistently show that aminophosphines are among the more basic phosphine ligands available, a direct consequence of the electronic contribution from the nitrogen substituents.
Formation of Transition Metal Complexes
The rich coordination chemistry of bis(diisopropylamino)phosphine is demonstrated by its ability to form stable complexes with a variety of transition metals, including those from Group 6 and the platinum group metals like rhodium and palladium.
Bis(diisopropylamino)phosphine and related aminophosphines readily form complexes with Group 6 metals (Cr, Mo, W), typically in their low oxidation states where the metal carbonyl fragments are common. The synthesis of such complexes often involves the reaction of a metal carbonyl precursor, like M(CO)6 or M(CO)4(norbornadiene), with the aminophosphine (B1255530) ligand, leading to the substitution of one or more CO ligands.
For example, chromium complexes bearing aminophosphine ligands have been synthesized by reacting CrCl₃(THF)₃ with the corresponding ligand. rsc.org X-ray crystallographic studies of related aminophosphine-chromium complexes have confirmed a bidentate P,N-coordination mode where applicable, leading to a distorted octahedral geometry around the Cr(III) center. rsc.org
The interaction of bis(diisopropylamino)phosphine and its chlorinated precursor with metal carbonyls has been reported, leading to the formation of complexes like M(CO)5L (M = Cr, Mo, W). acs.org The analysis of the CO stretching frequencies in these complexes provides direct insight into the strong donor capacity of the aminophosphine ligand.
| Metal | Typical Precursor | Complex Type | Characterization Method | Reference |
|---|---|---|---|---|
| Chromium (Cr) | CrCl₃(THF)₃ | P,N-Chelated Cr(III) Complexes | X-ray Crystallography, Elemental Analysis | rsc.org |
| Molybdenum (Mo) | Mo(CO)₆ | [Mo(CO)₅L] | IR Spectroscopy (ν(CO) analysis) | manchester.ac.uk |
| Tungsten (W) | WCl₄ | [WCl₄(diphos)] | Far-IR Spectroscopy, Magnetic Measurements | rsc.org |
The coordination chemistry of aminophosphines with late transition metals is particularly well-developed due to their extensive applications in catalysis.
Rhodium(I) Complexes: Rhodium(I) centers, often in a square planar geometry, readily coordinate with phosphine ligands. Complexes of rhodium(I) with phosphines are key catalysts in processes like hydroformylation. rsc.orgcolab.ws The reaction of rhodium precursors such as [Rh(μ-Cl)(CO)₂]₂ or [Rh(μ-Cl)(η²-C₂H₄)₂]₂ with aminophosphines can lead to a variety of complexes depending on the stoichiometry and reaction conditions. While specific studies on bis(diisopropylamino)phosphine with rhodium are not extensively detailed in the provided search results, related systems show that monodentate phosphines can afford complexes like [Rh(κ¹-N-pybox)(CO)(PR₃)₂]⁺. nih.gov The strong donor properties of the aminophosphine ligand can significantly influence the catalytic activity of the rhodium center.
Palladium(II) Complexes: Palladium(II) complexes with phosphine ligands are arguably one of the most important classes of catalysts in modern organic synthesis, used in a vast number of cross-coupling reactions. Bis(diisopropylamino)phosphine and its derivatives are used as ligands in these reactions. sigmaaldrich.com Palladium(II) typically adopts a square planar geometry, and complexes of the type [PdCl₂(PR₃)₂] are common. wikipedia.org The synthesis usually involves the reaction of a palladium(II) salt, such as PdCl₂ or PdCl₂(cod), with the phosphine ligand. nih.govyoutube.com The resulting complexes can serve as pre-catalysts, which are reduced in situ to the active Pd(0) species. The steric bulk and strong donating ability of bis(diisopropylamino)phosphine are crucial for the efficiency of many palladium-catalyzed transformations, promoting the oxidative addition step and stabilizing the active catalytic species.
The ability of phosphine ligands to bridge two metal centers has led to the development of a rich field of bimetallic and heterobimetallic chemistry. Such complexes are of interest for their potential cooperative effects in catalysis and for modeling multimetallic active sites in enzymes.
While a specific bimetallic complex featuring bis(diisopropylamino)phosphine as the bridging ligand is not explicitly described in the search results, the principles of their formation are well-established with related ligands. Diphosphine or multidentate ligands containing phosphine donors can bridge two metal centers, leading to homobimetallic (M-M) or heterobimetallic (M-M') complexes. colab.ws For instance, macrocyclic bis-diphosphenes have been shown to coordinate two metal atoms, and can even form hetero-tetrametallic complexes containing both nickel and copper. nih.gov The synthesis of such complexes often relies on carefully controlling the stoichiometry of the ligand and the metal precursors. The formation of polynuclear coinage metal complexes with P,N ligands further illustrates the bridging capability of phosphine-based ligands. nih.gov The steric and electronic properties of the phosphine are critical in determining the geometry and stability of the resulting bimetallic architecture.
Comparative Studies with Related Carbene Ligands (e.g., Bis(diisopropylamino)carbene)
A meaningful way to understand the ligating properties of bis(diisopropylamino)phosphine is to compare it with its carbene analogue, bis(diisopropylamino)carbene. While both are two-electron donors, the nature of the donor atom—phosphorus versus carbon—leads to distinct electronic and steric profiles.
Steric Properties: The steric bulk of a ligand is crucial in determining the coordination number and geometry of the resulting metal complex, and it can also influence the complex's reactivity. The steric demand of phosphine ligands is often quantified by the Tolman cone angle. While a precise cone angle for bis(diisopropylamino)phosphine is not reported, the presence of two bulky diisopropylamino groups suggests a significant steric presence. For comparison, the cone angles for a series of substituted proazaphosphatrane ligands, which also feature nitrogen-substituted phosphorus, range from 152° to 207°. rsc.org The steric profile of bis(diisopropylamino)carbene is also substantial due to the diisopropylamino substituents. The interplay of these electronic and steric factors dictates the specific applications for which each ligand is best suited.
Structural Characterization of Metal-Phosphine Complexes
Elucidation of Molecular Structures within Coordination Spheres
The coordination of bis(diisopropylamino)phosphine to a metal center results in a pyramidal geometry at the phosphorus atom. researchgate.net The specific coordination geometry around the metal is influenced by the metal's identity, its oxidation state, and the other ligands present. For example, in dimeric copper(I) chloride complexes, the copper centers are typically tricoordinate. researchgate.net In other systems, such as with platinum(II), square planar geometries are observed. The bulky diisopropylamino groups can play a significant role in dictating the arrangement of ligands in the coordination sphere, often leading to specific stereochemical outcomes.
Analysis of P-B and P-N Bond Lengths in Adducts and Complexes
The formation of adducts and complexes involving bis(diisopropylamino)phosphine leads to characteristic changes in the P-B and P-N bond lengths, which can be accurately determined by X-ray diffraction.
P-B Bond Lengths: In phosphine-borane adducts, the P-B bond is a classic example of a dative covalent bond. The length of this bond is influenced by the electronic properties of both the phosphine and the borane (B79455). For instance, in the adduct of a phosphinine with B(C₆F₅)₃, the P-B distance is 2.0415(12) Å. This is notably shorter than the P-B bond in the triphenylphosphine (B44618) adduct, Ph₃P→B(C₆F₅)₃ (2.181 Å), indicating a stronger interaction in the former. nih.gov The reaction of bis(amino)cyclopropenylidene with a borane dimethyl sulfide (B99878) complex also results in the formation of a carbene-borane adduct. amazonaws.com
P-N Bond Lengths: The P-N bond in aminophosphines possesses partial double bond character due to the delocalization of the nitrogen lone pair into the phosphorus d-orbitals. Upon coordination to a metal, the P-N bond length can be affected. In a crystal structure of bis(diisopropylamino)fluoroborane, the B-N bond lengths are 1.4227(10) and 1.4206(10) Å, indicating partial double bond character. nih.gov A database search for diisopropylamine-substituted trigonal-planar boranes reveals B-N bond lengths ranging from 1.316 to 1.501 Å, depending on the other substituents on the boron atom. nih.gov In metal complexes, the P-N bond length will be influenced by the extent of π-backbonding from the metal to the phosphine ligand.
| Compound Type | Bond | Typical Bond Length (Å) | Reference |
|---|---|---|---|
| Phosphinine-Borane Adduct | P-B | 2.0415(12) | nih.gov |
| Triphenylphosphine-Borane Adduct | P-B | 2.181 | nih.gov |
| Bis(diisopropylamino)fluoroborane | B-N | 1.4227(10) and 1.4206(10) | nih.gov |
| Diisopropylamine-substituted Boranes | B-N | 1.316 - 1.501 | nih.gov |
Reactivity of Metal-Bound Bis(diisopropylamino)phosphine Ligands
Coordination to a metal center can significantly alter the reactivity of the bis(diisopropylamino)phosphine ligand, making its P-N bonds susceptible to cleavage and substitution reactions.
Investigation of P-N Bond Cleavage and Substitution Reactions in Coordination Sphere
The P-N bond in aminophosphines is known to be susceptible to cleavage by protic reagents. wikipedia.org This reactivity can be harnessed or can be an undesired decomposition pathway in catalytic applications.
P-N Bond Cleavage: The cleavage of the P-N bond in a coordinated aminophosphine can be promoted by various reagents. For example, treatment of a coordinated aminophosphine with anhydrous hydrogen chloride can lead to the cleavage of the P-N bond and the formation of a P-Cl bond. wikipedia.org In the context of organometallic catalysis, the C-N bond cleavage in aniline (B41778) on a MoP(001) surface has been studied, which provides a point of comparison for understanding the factors that govern the stability of bonds to nitrogen. pku.edu.cn The hydrolysis of diribonucleoside 3',5'-(3'-N-phosphoramidates) demonstrates both P-O and P-N bond cleavage depending on the pH, highlighting the sensitivity of the P-N bond to the reaction conditions. nih.gov
Substitution Reactions: Nucleophilic substitution at the phosphorus center of a coordinated aminophosphine is a fundamental reaction that allows for the modification of the ligand structure. These reactions can proceed through either a concerted (Sₙ2-type) or a stepwise (addition-elimination) mechanism. researchgate.netsapub.orgscispace.com For instance, the reaction of a coordinated chlorophosphine with an amine leads to the formation of a new P-N bond. researchgate.net The reactivity of the P-N bond to alcoholysis is also a known transformation. wikipedia.org In a notable example, a platinum-assisted tandem P-C bond cleavage and P-N bond formation was observed in an amide-functionalized bisphosphine, leading to the formation of a novel 1,2-azaphospholene-phosphine complex. nih.gov This demonstrates the intricate and often unexpected reactivity that can be induced by the metal center.
Catalytic Applications of Bis Diisopropylamino Phosphine and Its Complexes
Homogeneous Catalysis
Bis(diisopropylamino)phosphine and its derivatives function as highly effective ligands in homogeneous catalysis, primarily due to their specific electronic and steric properties. As phosphine (B1218219) ligands, they are σ-donors with an unshared electron pair that can form stable complexes with various transition metals. The electron-rich nature of alkyl-substituted phosphines, such as bis(diisopropylamino)phosphine, increases the reactivity of the metal center in key catalytic steps like oxidative addition, while their steric bulk can facilitate the final reductive elimination step to release the product and regenerate the catalyst. These characteristics make them valuable in a wide array of transition-metal catalyzed reactions.
Phosphine ligands are fundamental to many palladium- or nickel-catalyzed cross-coupling reactions. They play a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the transformation. Electron-rich and sterically bulky phosphine ligands are particularly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. A derivative of the parent phosphine, bis(diisopropylamino)chlorophosphine (B1630993), has been identified as a suitable ligand for a broad range of palladium-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.org The design of phosphine ligands is critical to the success of this reaction. libretexts.org Ligands that are both electron-rich and bulky facilitate the key steps of the catalytic cycle. libretexts.org The electron-donating character of the phosphine ligand enhances the rate of oxidative addition of the organohalide to the Pd(0) center. libretexts.org Bulky phosphines can promote the reductive elimination step, which forms the final product. nih.gov While traditionally bidentate phosphines were common in nickel-catalyzed Suzuki couplings, monodentate phosphines have shown comparable or even superior reactivity, especially with challenging substrates. nih.gov The use of bis(diisopropylamino)chlorophosphine has been noted for its suitability in Suzuki-Miyaura coupling reactions. sigmaaldrich.com In some cases, bisphosphine ligands can be oxidized in situ to bisphosphine mono-oxides, which can influence the reaction's selectivity. digitellinc.com
Table 1: Overview of Bis(diisopropylamino)phosphine Ligand in Suzuki-Miyaura Coupling
| Feature | Description | Source(s) |
| Reaction | Forms a C-C bond between an organoboron compound and an organohalide. | libretexts.org |
| Catalyst | Typically Palladium (Pd) or Nickel (Ni). | libretexts.org |
| Ligand Role | The electron-rich and bulky nature of the phosphine ligand facilitates oxidative addition and reductive elimination steps in the catalytic cycle. | libretexts.org |
| Suitability | The derivative, bis(diisopropylamino)chlorophosphine, is a suitable ligand for this reaction. | sigmaaldrich.com |
The Buchwald-Hartwig amination is a palladium-catalyzed method for synthesizing carbon-nitrogen (C-N) bonds from the reaction of an aryl halide or triflate with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of synthetic chemistry due to its wide substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The development of sophisticated phosphine ligands has been central to its evolution. wikipedia.org Bidentate phosphine ligands were an early breakthrough, allowing for the efficient coupling of primary amines. wikipedia.org More recently, bulky monophosphine ligands have proven highly effective. nih.gov Bis(diisopropylamino)chlorophosphine is recognized as an appropriate ligand for facilitating the Buchwald-Hartwig reaction. sigmaaldrich.com The ligand stabilizes the palladium catalyst and promotes the key bond-forming steps. rsc.org
Table 2: Role of Bis(diisopropylamino)phosphine Ligand in Buchwald-Hartwig Amination
| Feature | Description | Source(s) |
| Reaction | Forms a C-N bond between an aryl halide/triflate and an amine. | wikipedia.orgorganic-chemistry.org |
| Catalyst | Palladium (Pd). | wikipedia.org |
| Ligand Role | Stabilizes the catalyst and promotes the catalytic cycle for C-N bond formation. | rsc.org |
| Suitability | The derivative, bis(diisopropylamino)chlorophosphine, is a suitable ligand for this reaction. | sigmaaldrich.com |
Beyond the Suzuki and Buchwald-Hartwig reactions, bis(diisopropylamino)phosphine-type ligands are also effective in several other key cross-coupling transformations. sigmaaldrich.com
Stille Coupling: This reaction pairs an organotin compound with an sp2-hybridized organohalide, catalyzed by palladium. The phosphine ligand is crucial for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. youtube.com
Sonogashira Coupling: This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. youtube.com The choice of phosphine ligand can be critical in controlling reactivity and preventing side reactions. nih.gov
Negishi Coupling: In this reaction, an organozinc compound is coupled with an organohalide, typically catalyzed by nickel or palladium. youtube.com The phosphine ligand's electronic properties are key to the reaction's success.
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. youtube.com The ligand influences the regioselectivity and efficiency of the coupling.
For all these reactions, bis(diisopropylamino)chlorophosphine has been identified as a suitable ligand, underscoring its versatility in modern organic synthesis. sigmaaldrich.com
Chiral bis(phosphine) ligands and their derivatives are among the most important ligand classes in asymmetric catalysis. semanticscholar.org Their complexes with transition metals like cobalt, rhodium, and copper are powerful tools for synthesizing chiral molecules. princeton.edunih.gov
A key derivative class is the chiral bis(phosphine) mono-oxides (BPMO). semanticscholar.org These ligands, which can be formed from the parent bis(phosphine), possess a unique combination of a strong phosphine donor and a weaker phosphine oxide donor. semanticscholar.org This "hemi-labile" character can provide an open coordination site on the metal catalyst as needed during the catalytic cycle, leading to different reactivity and, in some cases, enhanced or even opposite enantioselectivity compared to the parent bis-phosphine ligand. semanticscholar.org
One notable application is in the copper-catalyzed asymmetric addition of dialkylzinc reagents to N-phosphinoylimines. nih.gov For this transformation, a chiral bis(phosphine) monoxide ligand, BozPHOS, proved to be a highly effective ligand, providing access to α-chiral amines in high yields and enantioselectivities with low catalyst loadings. nih.gov Furthermore, metal complexes with phosphine ligands have been shown to be effective in gold-catalyzed hydroamination reactions. mdpi.com The development of bis(phosphine) cobalt catalysts has also expanded the scope of asymmetric hydrogenation for substrates relevant to pharmaceutical synthesis. princeton.edu
Catalytic hydrosilylation is a widely used method for the reduction of carbonyl compounds like aldehydes and ketones to the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols. analis.com.my This reaction can be catalyzed by complexes of various transition metals, and the choice of ligand is critical for catalyst activity.
Iron and cobalt complexes featuring pyridine (B92270) diimine (PDI) ligands have demonstrated high activity for the hydrosilylation of carbonyls. nsf.gov In these systems, the mechanism can involve the dissociation of a phosphine ligand to allow for the oxidative addition of the silane (B1218182) to the metal center. nsf.gov For example, iron complexes with PDI ligands modified with phosphine groups were effective in catalyzing the hydrosilylation of various aldehydes. nsf.gov One such catalyst was also active for ketone hydrosilylation, although at a slower rate. nsf.gov
Platinum complexes with bis(phosphinite) pincer ligands have also been developed as highly efficient catalysts for the hydrosilylation of aldehydes and ketones, achieving high turnover frequencies. researchgate.net The electronic properties of the phosphorus ligand are key to the catalyst's performance. While many systems exist, the development of new catalysts continues to improve activity and selectivity. analis.com.my
Table 3: Performance of a Phosphine-Modified PDI-Iron Catalyst in Aldehyde Hydrosilylation
| Aldehyde Substrate | Conversion (%) | Time (h) | Turnover Frequency (TOF, h⁻¹) | Source(s) |
| Benzaldehyde | >99 | 24 | 41 | nsf.gov |
| 4-Methoxybenzaldehyde | >99 | 24 | 41 | nsf.gov |
| 4-(Trifluoromethyl)benzaldehyde | >99 | 24 | 41 | nsf.gov |
| 2-Naphthaldehyde | >99 | 24 | 41 | nsf.gov |
| Cinnamaldehyde | >99 | 24 | 41 | nsf.gov |
| Conditions: 0.1 mol% catalyst loading. |
Role in Transition-Metal Catalyzed Cross-Coupling Reactions
Heterogeneous Catalysis
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a crucial strategy for improving catalyst recyclability and simplifying product purification. Bis(diisopropylamino)phosphine and its metal complexes have been investigated in this context, aiming to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Development of Phosphine-Based Heterogeneous Catalytic Systems
The development of phosphine-based heterogeneous catalysts often involves the anchoring of phosphine ligands onto solid supports such as silica (B1680970) or polymers. For instance, polymer-supported benzyldiphenylphosphine (B1330785) has been designed to act as a robust and efficient catalyst in various chemical processes. This approach simplifies handling and separation, making it suitable for applications requiring strong, non-ionic bases. Similarly, phosphine-stabilized palladium nanoparticles supported on silica have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. These materials are often prepared through a one-step reaction between a functionalized silica gel and a palladium precursor, eliminating the need for external reducing agents.
While specific examples detailing the immobilization of bis(diisopropylamino)phosphine are not extensively documented in publicly available research, the general principles of phosphine ligand heterogenization are applicable. The bulky diisopropylamino groups of bis(diisopropylamino)phosphine could influence the loading capacity on the support and the accessibility of the catalytic active sites. The interaction between the support material and the ligand, such as through hydrogen bonding with silanol (B1196071) groups on silica, plays a critical role in the stability and performance of the resulting heterogeneous catalyst.
Metal-Organic Frameworks (MOFs) and Organometallic Frameworks (OMFs) Incorporating Bis(diisopropylamino) Moieties
Metal-Organic Frameworks (MOFs) and Organometallic Frameworks (OMFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The incorporation of phosphine functionalities into these frameworks has opened new avenues for creating single-site heterogeneous catalysts. The synthesis of phosphine-functionalized MOFs can be achieved through direct synthesis with a phosphine-containing linker or by post-synthetic modification of a pre-formed MOF.
The integration of bis(diisopropylamino) moieties into MOF or OMF structures could offer precise control over the catalytic environment. The bulky nature of the diisopropylamino groups would create specific steric constraints within the framework's pores, potentially influencing substrate selectivity. Furthermore, the electronic properties of the aminophosphine (B1255530) could be tuned by modifying the organic linker, thereby influencing the catalytic activity of the incorporated metal center. While the literature provides examples of MOFs functionalized with other phosphine ligands, such as diphenylphosphine, for applications in Suzuki and Heck cross-coupling reactions, specific research on MOFs incorporating bis(diisopropylamino) moieties is an area with potential for future exploration.
Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems
The choice between homogeneous and heterogeneous catalysis involves a trade-off between activity, selectivity, and practicality. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, generally exhibit higher activity and selectivity due to the well-defined nature of the active species and the absence of mass transfer limitations. However, their separation from the reaction products can be challenging and costly.
Heterogeneous catalysts, being in a different phase from the reactants, are easily separated and recycled, which is a significant advantage for industrial processes. However, they may suffer from lower activity, reduced selectivity, and potential leaching of the active metal into the product stream.
Ligand Design and Optimization for Enhanced Catalytic Performance
The performance of a metal-based catalyst is profoundly influenced by the steric and electronic properties of its ligands. The ability to systematically modify these properties is a cornerstone of ligand design and is crucial for optimizing catalytic activity and selectivity for a specific transformation.
Influence of Steric Bulk on Catalytic Activity and Selectivity
The steric hindrance around a metal center, dictated by the size of its ligands, plays a critical role in determining both the activity and selectivity of a catalyst. A common metric used to quantify the steric bulk of phosphine ligands is the Tolman cone angle (θ). libretexts.org This angle represents the solid angle occupied by the ligand at the metal center. wikipedia.org Larger cone angles indicate greater steric congestion. libretexts.org
For bis(diisopropylamino)phosphine, the two bulky diisopropylamino groups create a sterically demanding environment around the phosphorus atom. This steric bulk can influence several aspects of a catalytic cycle. For example, it can promote the dissociation of a ligand to generate a more reactive, coordinatively unsaturated metal species. In reactions such as the Suzuki-Miyaura cross-coupling, steric bulk on the phosphine ligand can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle.
The steric profile of aminophosphine ligands can be fine-tuned by varying the N-alkyl or N-aryl substituents. For instance, increasing the size of these substituents generally leads to a larger cone angle. This allows for the systematic optimization of the ligand's steric properties to achieve the desired balance between catalytic activity and selectivity for a particular reaction.
Table 1: Representative Tolman Cone Angles for Selected Phosphine Ligands
| Ligand | Tolman Cone Angle (θ) [°] |
| P(OMe)₃ | 107 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
Tuning Electronic Properties for Targeted Catalytic Transformations
The electronic properties of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, are as crucial as its steric properties in influencing catalytic performance. The Tolman electronic parameter (TEP) is a widely used measure of the electron-donating ability of a phosphine ligand. nih.gov It is determined by measuring the C-O stretching frequency of a nickel-carbonyl complex containing the phosphine ligand. nih.gov More electron-donating ligands lead to lower C-O stretching frequencies. libretexts.org
The nitrogen atoms in bis(diisopropylamino)phosphine, with their lone pairs of electrons, can donate electron density to the phosphorus atom through p-π interactions. This makes aminophosphines generally strong σ-donating ligands. The electron-rich nature of the phosphorus center in bis(diisopropylamino)phosphine enhances its ability to stabilize metal centers in low oxidation states, which is often beneficial in catalytic cycles, for example, by promoting the oxidative addition step in cross-coupling reactions.
The electronic properties of aminophosphine ligands can be tuned by altering the substituents on the nitrogen atoms. Electron-donating groups on the nitrogen will increase the electron density at the phosphorus atom, making the ligand a stronger donor. Conversely, electron-withdrawing groups will decrease the electron-donating ability of the ligand. This ability to fine-tune the electronic character of the ligand allows for the optimization of the catalyst's reactivity for specific transformations. For example, in rhodium-catalyzed hydroformylation, the electronic nature of the phosphine ligand can significantly impact the regioselectivity of the reaction. researchgate.net Similarly, in gold-catalyzed reactions, the electronic properties of the phosphine ligand can influence the stability and reactivity of the gold catalyst.
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural and dynamic analysis of bis(diisopropylamino)phosphine and its complexes. The presence of various NMR-active nuclei, including 31P, 1H, 13C, and even 7Li in its lithiated derivatives, allows for a multi-faceted investigation of its molecular framework and behavior in solution.
31P NMR Spectroscopy for Phosphorus Environment Elucidation
31P NMR spectroscopy is an exceptionally powerful tool for directly probing the electronic environment of the phosphorus atom in bis(diisopropylamino)phosphine and its derivatives. The chemical shift (δ) in 31P NMR is highly sensitive to the coordination number, oxidation state, and the nature of the substituents attached to the phosphorus center. rice.edu
For instance, in its trivalent state, as in bis(diisopropylamino)chlorophosphine (B1630993), the phosphorus nucleus exhibits a characteristic chemical shift. Upon oxidation or coordination to a metal center, a significant change in the 31P chemical shift is observed, providing direct evidence of chemical transformation at the phosphorus atom. The coupling of the phosphorus nucleus to other NMR-active nuclei, such as 1H or 19F, provides further structural insights through the analysis of coupling constants (J-coupling). rsc.org
The purity of bis(diisopropylamino)phosphine-containing samples can also be rapidly assessed using 31P NMR, as phosphorus-containing impurities will give rise to distinct signals. rice.edu For example, the 31P NMR spectrum of a reaction mixture can clearly distinguish between the starting phosphine (B1218219), the desired product, and any side products like the corresponding phosphine oxide or sulfide (B99878). rsc.org
1H, 13C, and 7Li NMR for Comprehensive Structural Assignments
1H and 13C NMR spectroscopy provide detailed information about the organic framework of bis(diisopropylamino)phosphine. The proton NMR spectrum typically shows signals corresponding to the methine (CH) and methyl (CH3) groups of the diisopropylamino substituents. The chemical shifts and coupling patterns of these signals can be used to confirm the structure of the molecule. rsc.org
13C NMR spectroscopy complements the 1H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon atom in the molecule. rsc.org
In studies involving lithiated derivatives of bis(diisopropylamino)phosphine, 7Li NMR spectroscopy becomes a valuable tool. The chemical shift of the 7Li nucleus can provide insights into the aggregation state of the lithium species in solution and the nature of its interaction with the phosphine ligand.
Heteronuclear NMR Spectroscopic Analysis for Complex Systems
Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing connectivity between different nuclei within complex molecules containing the bis(diisopropylamino)phosphine moiety. These 2D NMR experiments allow for the correlation of proton signals with directly attached (HSQC) or more distant (HMBC) carbon or phosphorus atoms.
This is particularly crucial in the characterization of metal complexes where the ligand is bound to a metal center. Heteronuclear correlation experiments can definitively establish the coordination of the phosphine to the metal and help in assigning the geometry of the complex. nih.gov The measurement of heteronuclear coupling constants, such as 1JPC and 2JPH, provides valuable structural information. nih.gov
Variable Temperature NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) for Dynamic Processes and Tautomeric Equilibria
The bulky diisopropylamino groups in bis(diisopropylamino)phosphine can give rise to dynamic processes, such as restricted rotation around the P-N bonds. Variable-temperature (VT) NMR spectroscopy is a powerful method to study these dynamic phenomena. goettingen-research-online.de By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers associated with these rotational processes. goettingen-research-online.de
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of nuclei. In the context of bis(diisopropylamino)phosphine, NOESY experiments can be used to establish through-space correlations between the protons of the diisopropylamino groups and other parts of the molecule or with other ligands in a metal complex. This information is crucial for determining the solution-state conformation and for studying tautomeric equilibria.
X-ray Diffraction Analysis (Single-Crystal)
While NMR spectroscopy provides invaluable information about the structure and dynamics of molecules in solution, single-crystal X-ray diffraction provides a precise and unambiguous picture of the molecular structure in the solid state. rsc.org
Precise Determination of Molecular and Crystal Structures
By irradiating a single crystal of a bis(diisopropylamino)phosphine derivative with X-rays, a diffraction pattern is obtained that can be mathematically analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular structure. beilstein-journals.org
For bis(diisopropylamino)phosphine and its complexes, single-crystal X-ray diffraction has been instrumental in:
Confirming the connectivity of atoms. beilstein-journals.org
Determining the coordination geometry around the phosphorus atom and any coordinated metal center. osti.gov
Quantifying the steric bulk of the bis(diisopropylamino)phosphino group.
Analyzing intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the packing of molecules in the crystal.
The structural parameters obtained from X-ray diffraction serve as a benchmark for computational studies and provide a solid foundation for understanding the reactivity and properties of these compounds. beilstein-journals.orgosti.gov
Conformational Analysis and Steric Hindrance Assessment
The conformational arrangement of bis(diisopropylamino)phosphine is dominated by the significant steric bulk of the two diisopropylamino substituents attached to the phosphorus atom. These large groups, each containing two isopropyl moieties, create a sterically crowded environment around the central phosphorus. This steric hindrance is a defining feature of the molecule, influencing its reactivity, coordination geometry when used as a ligand, and its spectroscopic properties.
Computational modeling and structural studies on analogous bulky phosphines indicate that the isopropyl groups will arrange themselves to minimize steric strain, leading to a specific and relatively rigid conformation. This conformation dictates the accessibility of the phosphorus lone pair of electrons, which is crucial for its function as a nucleophile or a ligand in catalysis. The steric bulk is a key parameter that can be quantified using ligand cone angles, which, for structurally similar phosphines, are significant and impact the stability and catalytic activity of their metal complexes.
Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a primary technique for confirming the molecular identity of bis(diisopropylamino)phosphine by providing an accurate mass-to-charge ratio (m/z). Given the compound's molecular formula, C₁₂H₂₉N₂P, its expected molecular weight can be precisely calculated.
In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and ionized, usually by protonation, to form the [M+H]⁺ ion. The high-resolution measurement of this ion's m/z value allows for unambiguous confirmation of the compound's elemental composition and molecular weight.
Table 1: Calculated Molecular Weight for ESI-MS Analysis
| Compound Name | Molecular Formula | Ion | Monoisotopic Mass (Da) | Average Mass (Da) |
|---|---|---|---|---|
| Bis(diisopropylamino)phosphine | C₁₂H₂₉N₂P | [M+H]⁺ | 233.2195 | 232.375 |
Mass Spectrometry for Reaction Product Analysis
Mass spectrometry is an indispensable tool for analyzing the products of reactions involving bis(diisopropylamino)phosphine. In synthetic chemistry, this phosphine can act as a reagent or a ligand. For instance, in reactions where it is used to form more complex organophosphorus compounds, mass spectrometry can be used to identify the desired products and any potential byproducts.
A common approach involves using tandem mass spectrometry (MS/MS), where precursor ions of interest are selected and fragmented. The resulting fragmentation pattern provides structural information about the molecule. For phosphine-based compounds, characteristic fragmentation pathways include the loss of alkyl groups (e.g., isopropyl radicals or propene) from the amino substituents. nih.gov This detailed structural analysis is crucial for confirming the outcome of a reaction and elucidating reaction mechanisms. nih.gov
Complementary Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of bis(diisopropylamino)phosphine and for monitoring the progress of reactions in which it is consumed or formed. Due to its non-polar nature, a reversed-phase HPLC method would be most appropriate.
In a typical setup, the compound is passed through a column packed with a non-polar stationary phase (like C18) and eluted with a polar mobile phase. The retention time is characteristic of the compound under specific conditions (flow rate, mobile phase composition, and temperature). By comparing the chromatogram of a sample to that of a known standard, its purity can be determined quantitatively. During a chemical reaction, aliquots can be taken at various time points and analyzed by HPLC to track the disappearance of reactants and the appearance of products, thereby optimizing reaction conditions.
Table 2: Representative HPLC Method Parameters
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Detector | UV (e.g., at 210 nm) or Mass Spectrometer (LC-MS) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in bis(diisopropylamino)phosphine by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. The FTIR spectrum provides a molecular "fingerprint" that confirms the presence of key structural features and can be used to distinguish it from related compounds, such as its oxidized or chlorinated analogues.
The key distinguishing feature in the spectrum of bis(diisopropylamino)phosphine, compared to its more common derivative bis(diisopropylamino)chlorophosphine, would be the P-H stretching vibration.
Table 3: Predicted FTIR Absorption Bands for Bis(diisopropylamino)phosphine
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| P-H | Stretching | 2280 - 2440 | Medium, Sharp |
| C-H (sp³) | Stretching | 2850 - 2970 | Strong |
| C-N | Stretching | 1020 - 1250 | Medium |
| P-N | Stretching | 950 - 1050 | Medium-Strong |
Compound Index
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of chemical compounds by monitoring the change in mass as a function of temperature. While specific TGA data for Bis(diisopropylamino)phosphine is not extensively detailed in publicly available literature, the thermal behavior of related aminophosphines and phosphine derivatives provides valuable insights into its likely stability.
The thermal stability of aminophosphine (B1255530) compounds is influenced by the nature of the substituents on both the phosphorus and nitrogen atoms. For instance, the incorporation of aminophosphine moieties into polymer structures has been shown to enhance their thermal stability chemimpex.com. This suggests that the P-N bond in compounds like Bis(diisopropylamino)phosphine contributes to a degree of thermal robustness.
Studies on the thermal decomposition of related organophosphorus compounds, such as phosphine oxides complexed with metals, indicate that decomposition pathways can be complex, often involving the release of gaseous byproducts and the formation of more stable residues osti.gov. For example, the thermal decomposition of a bis(trispyrrolidino phosphine oxide) uranium complex begins around 360 K osti.gov. While not directly comparable, this provides a general temperature range where P-N containing ligands can start to degrade.
The thermal decomposition mechanism of aminophosphines can be influenced by the presence of other reactive groups. In the absence of such groups, thermal decomposition would likely proceed through the homolytic cleavage of the P-N or P-H bonds at elevated temperatures. The bulky diisopropylamino groups in Bis(diisopropylamino)phosphine are expected to sterically hinder intermolecular interactions, which could influence its decomposition profile.
A hypothetical TGA curve for Bis(diisopropylamino)phosphine would be expected to show a stable baseline at lower temperatures, followed by a significant mass loss step corresponding to the decomposition of the molecule. The onset temperature of this decomposition would be indicative of its thermal stability.
Table 1: General Thermal Decomposition Data for Related Organophosphorus Compounds
| Compound Type | Onset of Decomposition (approx.) | Notes |
| Metal-complexed Phosphine Oxides | ~360 K | Decomposition can be exothermic and influenced by the metal center. osti.gov |
| Polymers with Aminophosphine Moieties | Enhanced thermal stability | The P-N bond contributes to the overall thermal robustness of the material. chemimpex.com |
It is important to note that the actual thermal stability of Bis(diisopropylamino)phosphine would need to be determined experimentally through TGA. The data presented here is based on the behavior of structurally related compounds.
Absorbance Spectroscopy
Absorbance spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For Bis(diisopropylamino)phosphine, the electronic absorption spectrum is expected to be characterized by transitions involving the non-bonding electrons on the phosphorus and nitrogen atoms, as well as the electrons in the P-H and P-N sigma bonds.
For example, studies on acylphosphine oxides and bisacylphosphine oxides, which also contain phosphorus bonded to other heteroatoms, show absorption maxima (λmax) in the near-UV region, typically between 365 and 416 nm nih.gov. The coordination of aminophosphine ligands to metal centers also results in characteristic absorption bands in the UV-Vis spectrum, which are often metal-to-ligand charge transfer (MLCT) bands nih.gov.
The absorbance spectrum of Bis(diisopropylamino)phosphine in a non-polar solvent would likely feature a primary absorption band in the UV region. The position and intensity of this band would be sensitive to the solvent environment and any potential protonation or oxidation of the phosphine.
Table 2: Typical UV-Vis Absorption Maxima for Related Phosphine Derivatives
| Compound Class | Typical λmax Range (nm) | Type of Transition (Probable) |
| Acylphosphine Oxides | 365 - 416 | n → π* |
| Aminophosphine-Copper(I) Complexes | ~600-650 (emission) | Metal-to-Ligand Charge Transfer (MLCT) |
The data in Table 2 illustrates the range of electronic transitions observed in related organophosphorus compounds. The actual absorbance spectrum of Bis(diisopropylamino)phosphine would require experimental measurement but is anticipated to fall within the broader UV region, with potential for shifts based on its molecular environment.
Theoretical and Computational Studies of Bis Diisopropylamino Phosphine
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in modeling the properties of bis(diisopropylamino)phosphine and related systems.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of phosphine (B1218219) ligands. manchester.ac.uk The B3LYP functional, in conjunction with basis sets like 6-31G* and 6-311+G**, has been successfully used to examine cycloaddition reactions involving phospholes, which are phosphorus-containing five-membered heterocyclic rings. researchgate.net These calculations have shown that the endo transition states in these reactions are generally lower in energy by approximately 1 to 4.5 kcal/mol compared to the corresponding exo transition states. researchgate.net This preference is attributed to secondary orbital interactions. researchgate.net
Furthermore, DFT calculations have been employed to study the dimerization of 2H-phospholes, predicting a facile process involving the formation of a P-P bond, which aligns with experimental observations. researchgate.net The dimerization reactions that convert a C=P bond to a C-P bond are found to be stabilized by about 10 kcal/mol when compared to the dimerization of cyclopentadiene. researchgate.net For modeling reactions of cyclic systems, the M05-2X method with the 6-311+G(d,p) basis set has been identified as reliable. researchgate.net
Natural Bond Orbital (NBO) Analysis for Bonding Characterization
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding interactions within molecules. It provides a localized picture of the electron density and allows for the quantification of donor-acceptor interactions. For instance, in methylamine, the strongest delocalization involves the interaction between the nitrogen lone pair and the antibonding orbital of a trans C-H bond, resulting in a stabilization energy of 8.13 kcal/mol. wisc.eduwisc.edu While specific NBO analysis data for bis(diisopropylamino)phosphine is not detailed in the provided results, this technique is a standard approach to characterize the nature of the P-N bonds and the electronic effects of the diisopropylamino groups.
Mechanistic Elucidation through Computational Simulations
Computational simulations have been crucial in mapping out the reaction mechanisms involving phosphine compounds.
Energy Profile and Transition State Determinations
Computational studies have been used to determine the complete energy profiles of chemical reactions, including the identification of transition states. researchgate.net For example, in the reaction of a geminal frustrated Lewis pair with azides, DFT calculations revealed that the formation of various ring products proceeds through a six-membered ring intermediate. researchgate.net The activation energies for different pathways can be calculated to understand the kinetic feasibility of each step. researchgate.net The combination of experimental and computational techniques has been particularly insightful in elucidating the mechanisms of reactions catalyzed by bis(phosphine) cobalt complexes. princeton.edu
Prediction of Reaction Selectivity and Pathway Preferences
Computational methods are valuable for predicting the selectivity of chemical reactions and identifying the preferred reaction pathways. researchgate.net By comparing the activation energies of different possible reaction channels, researchers can predict which products are likely to form. researchgate.net For instance, in the dimerization of phospholes, the lower activation energies for the endo pathways correctly predict the observed stereoselectivity. researchgate.net Similarly, computational studies can rationalize the formation of different-sized ring structures in reactions involving frustrated Lewis pairs and azides by analyzing the thermodynamics and kinetics of competing pathways. researchgate.net
Electronic Structure and Bonding Analysis (e.g., Aromaticity in Related Heterocycles)
The electronic structure and bonding in molecules containing bis(diisopropylamino)phosphine moieties or related structures have been investigated to understand their unique properties.
In a study of a fluoro-substituted bis(dialkylamino)borane, the B-N bond length was found to indicate partial double-bond character. researchgate.net This suggests significant delocalization of the nitrogen lone pairs into the empty p-orbital of the boron atom. Similar delocalization effects are expected in bis(diisopropylamino)phosphine, where the nitrogen lone pairs can interact with the phosphorus center.
The concept of aromaticity, typically associated with cyclic organic compounds, can also be applied to heterocyclic systems containing phosphorus. Phospholes, for example, exhibit low aromaticity, which influences their optical and electrochemical properties. researchgate.net Appended aromatic moieties in other complex molecules have been shown to influence their biological activity, suggesting that the electronic nature of substituents can have a profound impact on molecular properties. nih.gov
Computational Prediction of Spectroscopic Properties (e.g., ³¹P NMR chemical shifts)nih.gov
The prediction of ³¹P NMR chemical shifts through computational means has become a robust methodology for the structural elucidation of organophosphorus compounds. These calculations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational cost.
A common and effective strategy involves the Gauge-Independent Atomic Orbital (GIAO) method to calculate the nuclear magnetic shielding tensors. The choice of DFT functional and basis set is crucial for obtaining reliable results. For phosphines and related compounds, hybrid functionals such as PBE0 have been shown to provide good accuracy. A combination of a double- or triple-zeta basis set with polarization and diffuse functions, for instance, PBE0/{6-311G(2d,2p); Pd(SDD)}//PBE0/{6-31+G(d); Pd(SDD)}, is often a suitable compromise between accuracy and computational expense. For more precise predictions, especially for complex molecules, higher-level basis sets and the inclusion of solvent effects are often necessary.
It is important to note that for flexible molecules like bis(diisopropylamino)phosphine, with its rotatable diisopropylamino groups, the predicted NMR parameters should be considered as a Boltzmann-weighted average of the values for all significantly populated conformers. The surrounding solvent can also influence the conformational equilibrium and, consequently, the observed chemical shift.
The following table outlines the general approach and key considerations for the computational prediction of the ³¹P NMR chemical shift for bis(diisopropylamino)phosphine, based on established computational protocols for similar organophosphorus compounds.
| Computational Method | Key Parameters & Considerations | Expected Outcome |
| Geometry Optimization | DFT with a suitable functional (e.g., PBE0) and basis set (e.g., 6-31G(d)). | Provides the lowest energy conformation(s) of the molecule. |
| NMR Chemical Shift Calculation | GIAO method with a larger basis set (e.g., 6-311+G(2d,p)). | Calculation of the absolute shielding tensor (σ). |
| Conformational Averaging | Boltzmann weighting of the calculated shifts for all stable conformers. | A more accurate prediction that accounts for molecular flexibility. |
| Solvent Effects | Implicit (e.g., PCM) or explicit solvent models. | Refines the prediction by considering the influence of the solvent. |
| Referencing | Calculation of the shielding of a reference compound (e.g., 85% H₃PO₄) at the same level of theory to convert absolute shielding to a chemical shift (δ). | Provides the final predicted ³¹P NMR chemical shift value. |
The application of these computational techniques would yield a predicted ³¹P NMR chemical shift for bis(diisopropylamino)phosphine, which could then be compared with experimental data to validate the computational model and provide a deeper understanding of the electronic structure of the molecule.
Broader Academic Applications in Organic Synthesis and Materials Science
Reagent in Complex Organic Synthesis
Bis(diisopropylamino)phosphine derivatives are instrumental in constructing complex molecular architectures. Their application is particularly notable in the fields of nucleic acid chemistry, asymmetric synthesis, and the creation of novel organophosphorus compounds with unique properties.
Synthesis of Nucleotides and Oligodeoxyribonucleotides for Genetic Research
The chemical synthesis of DNA and RNA oligonucleotides is fundamental to genetic research, diagnostics, and therapeutics. The phosphoramidite (B1245037) method is the gold standard for this process, and reagents derived from bis(diisopropylamino)phosphine are central to its success. sigmaaldrich.com Specifically, 2-cyanoethyl N,N-diisopropylphosphoramidites of nucleosides are the key monomeric building blocks. nih.gov These are prepared by reacting a protected nucleoside with a phosphitylating agent like bis(diisopropylamino)(2-cyanoethoxy)phosphine. acs.org
The synthesis cycle involves the sequential addition of these phosphoramidite monomers to a growing DNA chain on a solid support. sigmaaldrich.com The diisopropylamino group serves as an excellent leaving group, which, in the presence of a weak acid activator like tetrazole, is protonated and displaced by the hydroxyl group of the support-bound nucleotide chain. sigmaaldrich.comnih.gov This forms a phosphite (B83602) triester linkage, which is then oxidized to the more stable phosphate (B84403) triester backbone of DNA. sigmaaldrich.com This method's high efficiency and the stability of the phosphoramidite monomers allow for the routine synthesis of high-purity oligonucleotides essential for applications like PCR, DNA sequencing, and gene synthesis. nih.gov
Research has also demonstrated the use of bis(diisopropylamino)phosphine itself in the preparation of specialized synthons for modified oligonucleotides. For instance, it can be condensed with other reagents to create unique phosphinoamidite monomers, which are then incorporated into oligodeoxyribonucleotides to study their biochemical properties, such as resistance to nucleases. sigmaaldrich.com
Table 1: Examples of Phosphitylating Agents Derived from Bis(diisopropylamino)phosphine Chemistry
| Compound Name | Application | Reference |
| Bis(diisopropylamino)(2-cyanoethoxy)phosphine | Standard reagent for preparing deoxynucleoside phosphoramidites for DNA synthesis. | acs.org |
| Bis(N,N-diisopropylamino)phosphine | Used to prepare specialized phosphinoamidite synthons for modified oligonucleotides. | sigmaaldrich.com |
| Bis(diisopropylamino)chlorophosphine (B1630993) | A common precursor for various phosphitylating agents. | wikipedia.org |
Selective Monophosphorylation of Carbohydrates and Nucleosides
Selective phosphorylation of hydroxyl groups is a critical transformation in carbohydrate and nucleoside chemistry. The phosphoramidite method, leveraging reagents like bis(diisopropylamino)chlorophosphine derivatives, offers a powerful tool for achieving high regioselectivity, particularly for primary alcohols. sigmaaldrich.com
In the presence of an activator, nucleoside phosphoramidites exhibit a strong preference for reacting with hydroxyl groups over other functional groups like unprotected amines. acs.org This chemoselectivity is crucial. Research has shown that it is possible to selectively phosphitylate the primary hydroxyl group of unprotected carbohydrates and nucleosides. sigmaaldrich.com The bulky diisopropylamino groups on the phosphorus reagent sterically hinder its approach to more crowded secondary hydroxyl groups, leading to preferential reaction at the less-hindered primary position.
The process involves the reaction of the unprotected carbohydrate or nucleoside with a phosphoramidite reagent, followed by in-situ oxidation of the resulting phosphite triester to the stable phosphate triester. sigmaaldrich.com This strategy avoids the need for extensive protection-deprotection sequences, streamlining the synthesis of biologically important phosphorylated molecules.
Preparation of Chiral Phosphines and Ligands for Asymmetric Synthesis
Chiral phosphine (B1218219) ligands are paramount in transition-metal-catalyzed asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds, which is vital for the pharmaceutical and agrochemical industries. scbt.com Bis(diisopropylamino)chlorophosphine serves as a key electrophilic phosphorus precursor for constructing a diverse range of these sophisticated ligands. wikipedia.orgwikipedia.org
The reactivity of the P-Cl bond allows for nucleophilic substitution by various chiral or prochiral synthons. The general strategies include:
Reaction with Chiral Alcohols or Amines: This introduces a chiral auxiliary that can direct subsequent transformations or become an integral part of the final ligand.
Reaction with Organometallic Reagents: Grignard or organolithium reagents derived from chiral molecules can react with bis(diisopropylamino)chlorophosphine to form a P-C bond, establishing a chiral framework.
This methodology provides access to P-chiral phosphines, where the phosphorus atom itself is the stereogenic center, as well as ligands where chirality resides in the backbone. nih.gov These ligands, once complexed to metals like rhodium, ruthenium, or palladium, can catalyze reactions such as asymmetric hydrogenation and cross-coupling with exceptional levels of enantioselectivity. scbt.com The modular nature of this synthetic approach allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific reactions. scbt.com
Utilization in the Synthesis of Mixed Phosphorotrithioates and Phosphoroselenodithioates
Bis(diisopropylamino)chlorophosphine is a key reagent in the novel and efficient one-pot synthesis of mixed phosphorotrithioates. These sulfur-containing organophosphorus compounds are of interest for their potential biological activities and as intermediates in materials science. The synthetic method is notable for its mild reaction conditions, operating at ambient temperature without the need for additives.
The process involves the reaction of bis(diisopropylamino)chlorophosphine with a thiol (R-SH) and a sulphenyl chloride (R'-SCl). The versatility of this method allows for a wide range of different alkyl or aryl groups to be incorporated, leading to a diverse library of mixed phosphorotrithioates. A plausible mechanism involves the initial reaction of the chlorophosphine with the thiol, followed by subsequent reaction with the sulphenyl chloride.
Significantly, this synthetic protocol has been successfully extended to the preparation of related phosphoroselenodithioates, demonstrating the broad applicability of bis(diisopropylamino)chlorophosphine as a versatile phosphorus(III) precursor for creating compounds with phosphorus-sulfur and phosphorus-selenium bonds.
Table 2: Synthesis of Mixed Chalcogeno-Phosphorus Compounds
| Phosphorus Precursor | Reactants | Product Class | Reference |
| Bis(diisopropylamino)chlorophosphine | Thiols, Sulphenyl Chlorides | Mixed Phosphorotrithioates | |
| Bis(diisopropylamino)chlorophosphine | Thiols, Selenenyl Chlorides (inferred) | Phosphoroselenodithioates |
Precursor for Advanced Chemical Intermediates and Fine Chemicals
Beyond its direct use in complex syntheses, bis(diisopropylamino)chlorophosphine is a valuable precursor for a variety of advanced chemical intermediates and fine chemicals. Its utility stems from its ability to act as a transferable P(N(i-Pr)₂)₂ or P-Cl synthon, enabling the construction of more elaborate phosphorus-containing molecules.
Notable examples of intermediates synthesized from this precursor include:
Acyclic N-phosphonio imine catalysts: These compounds are used for selective epoxidation reactions. wikipedia.orgwikipedia.org
Boryl-substituted methylenephosphonium derivatives: These are specialized organophosphorus compounds with unique electronic properties. wikipedia.orgwikipedia.org
Specialized Dialkylchlorophosphines: In a notable example, a related primary phosphine reagent was used to synthesize bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl). This novel chlorophosphine then serves as a versatile precursor for a whole family of bis(bicyclo[1.1.1]pentyl) phosphine ligands, which are valuable fine chemicals for catalysis.
The role of bis(diisopropylamino)chlorophosphine as a foundational building block allows chemists to access complex and high-value phosphine ligands and organocatalysts that would be difficult to prepare otherwise. wikipedia.org
Contributions to Main Group Heterocyclic Chemistry
Main group heterocyclic chemistry explores the synthesis and properties of cyclic compounds containing elements other than carbon in the ring. Bis(diisopropylamino)phosphine and its derivatives are important reagents in the synthesis of heterocycles containing phosphorus and nitrogen.
A key class of such compounds is the diazaphospholenes, which are N-heterocyclic phosphines (NHPs). These molecules are of fundamental interest due to their unique electronic structures and reactivity, which positions them between traditional phosphines and N-heterocyclic carbenes (NHCs). The synthesis of these heterocyclic systems often relies on phosphorus (III) precursors that can react with nitrogen-containing backbones. Bis(diisopropylamino)chlorophosphine is an ideal candidate for such constructions, providing a reactive P-Cl bond that can be used to form the cyclic phosphine. The bulky diisopropylamino groups also provide kinetic stability to the resulting heterocyclic ring. The resulting N-heterocyclic phosphines can act as unique ligands for transition metals or exhibit remarkable chemical behavior on their own.
Future Research Directions and Outlook
Exploration of Undiscovered Reactivity Modes and Transformations
While the fundamental reactivity of bis(diisopropylamino)phosphine is utilized in various synthetic transformations, a vast landscape of its chemical behavior remains to be explored. Future investigations are anticipated to uncover novel reactivity patterns, leading to the development of unprecedented synthetic methodologies.
Key areas for exploration include:
P(III) Center Reactivity: The lone pair on the phosphorus atom is central to its chemistry. While its nucleophilicity is well-established in reactions with electrophiles and its coordinating ability in the formation of metal complexes, a more profound understanding of its ambiphilic nature could lead to new types of transformations. For instance, its potential as a phosphorus-centered radical precursor or its involvement in unconventional cycloaddition reactions warrants investigation.
P-N Bond Activation: The phosphorus-nitrogen bonds in bis(diisopropylamino)phosphine are relatively robust. However, developing methods for their selective activation and cleavage could open up new avenues for the synthesis of a wider range of organophosphorus compounds. This could involve transition-metal catalysis or the use of frustrated Lewis pairs to facilitate P-N bond scission and subsequent functionalization.
Insertion Reactions: The insertion of unsaturated molecules into the P-N or P-H (in its protonated form) bonds is an area with significant potential. Research has shown the insertion of elemental chalcogens into the P-P bond of related diphosphanes. researchgate.net Future work could target the insertion of carbon dioxide, isocyanates, or alkynes, providing direct routes to novel functionalized phosphine (B1218219) derivatives.
Redox Chemistry: The oxidation of the P(III) center to P(V) is a common process. However, exploring its behavior under various reducing conditions could reveal interesting and synthetically useful transformations. Recent studies on the internal redox reactions of palladium(II) bisphosphine complexes to form bisphosphine monoxides highlight the potential for discovering new catalytic species through a deeper understanding of the redox properties of phosphine ligands. nih.govchemrxiv.org
Development of Highly Efficient and Sustainable Catalytic Systems
The derivatives of bis(diisopropylamino)phosphine, particularly its chlorinated form, are precursors to a variety of phosphine ligands used in catalysis. chemimpex.comsigmaaldrich.com Future research will undoubtedly focus on leveraging this platform to develop more efficient and sustainable catalytic systems.
Prospective research directions include:
Ligand Tuning for Enhanced Catalysis: The steric bulk and electron-donating ability of the diisopropylamino groups significantly influence the properties of the resulting metal complexes. Systematic studies on modifying these amino substituents will allow for the fine-tuning of the ligand's electronic and steric parameters. This could lead to catalysts with improved activity, selectivity, and turnover numbers in a range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.comnih.gov
First-Row Transition Metal Catalysis: While phosphine ligands are extensively used with precious metals like palladium and rhodium, there is a growing emphasis on developing catalytic systems based on more abundant and less toxic first-row transition metals such as iron, cobalt, and nickel. princeton.edu Future efforts will likely involve the synthesis and application of bis(diisopropylamino)phosphine-derived ligands in these more sustainable catalytic systems. nih.gov
Asymmetric Catalysis: The development of chiral versions of bis(diisopropylamino)phosphine derivatives is a promising avenue for asymmetric catalysis. By introducing chirality either at the phosphorus center or on the amino substituents, it may be possible to create new classes of ligands for enantioselective transformations, such as asymmetric hydrogenation or allylic alkylation. princeton.edu
Immobilization and Recycling: To enhance the sustainability of catalytic processes, the immobilization of catalysts on solid supports is a key strategy. Future research could explore the functionalization of bis(diisopropylamino)phosphine derivatives to enable their grafting onto polymers, silica (B1680970), or magnetic nanoparticles, facilitating catalyst recovery and reuse.
Rational Design of Bis(diisopropylamino)-phosphine Derivatives for Tailored Applications
The ad-hoc discovery of new ligands and catalysts is gradually being replaced by a more rational, design-oriented approach. Advances in computational chemistry and a deeper mechanistic understanding of catalytic cycles will be instrumental in the future design of bis(diisopropylamino)phosphine derivatives for specific applications.
Key aspects of this rational design approach will include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of potential ligand-metal complexes. This will enable the in-silico screening of a large number of virtual derivatives to identify promising candidates with desired catalytic activities before embarking on their synthesis. Mechanistic studies, combining experimental and computational techniques, can elucidate the role of different ligation states in catalysis and guide ligand selection. nih.gov
Structure-Activity Relationship Studies: A systematic investigation of the relationship between the structure of the phosphine ligand and its performance in a particular reaction is crucial. By methodically varying the substituents on the nitrogen atoms and correlating these changes with catalytic outcomes (e.g., yield, selectivity, turnover frequency), predictive models can be developed to guide the design of next-generation ligands.
Targeted Synthesis for Specific Substrates: Many catalytic reactions are highly substrate-dependent. Future research will focus on designing derivatives of bis(diisopropylamino)phosphine that are specifically tailored for challenging substrates, such as sterically hindered aryl chlorides or electronically deactivated coupling partners. nih.gov This may involve creating ligands with unique steric profiles or electronic properties to overcome specific activation barriers in the catalytic cycle.
Integration with Emerging Synthetic Methodologies and Technologies
The utility of bis(diisopropylamino)phosphine and its derivatives can be significantly amplified by integrating them with modern synthetic technologies. This synergy has the potential to enable more efficient, automated, and scalable chemical syntheses.
Future integration efforts may focus on:
Flow Chemistry: The in-situ generation of reactive intermediates derived from bis(diisopropylamino)phosphine, such as phosphoramidites for oligonucleotide synthesis, is well-suited for continuous flow reactors. nih.gov Flow chemistry offers advantages in terms of safety, reproducibility, and scalability. Future research could develop robust flow protocols for the synthesis and application of these reagents, potentially leading to automated platforms for the production of fine chemicals and pharmaceuticals.
High-Throughput Experimentation (HTE): The screening of a large library of ligands derived from bis(diisopropylamino)phosphine for optimal catalytic performance can be accelerated using HTE techniques. By combining automated reaction platforms with rapid analytical methods, researchers can efficiently identify the best ligand-catalyst combination for a given transformation. princeton.edu
Biocatalysis and Chemocatalysis: The interface between biocatalysis and chemocatalysis offers exciting opportunities. Bis(diisopropylamino)phosphine-derived catalysts could be used in tandem with enzymatic transformations in one-pot cascade reactions. Furthermore, the development of artificial metalloenzymes, where a synthetic catalyst is incorporated into a protein scaffold, could benefit from the unique properties of these phosphine ligands.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Bis(diisopropylamino)chlorophosphine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via substitution reactions of phosphorus trichloride with diisopropylamine. Reaction stoichiometry (e.g., 2:1 ratio of diisopropylamine to PCl₃) and temperature control (0–5°C) are critical to minimize byproducts like tetraisopropylphosphorodiamidous chloride. Post-synthesis purification via vacuum distillation or recrystallization from hexane improves purity (>97%) . Yield optimization requires strict anhydrous conditions, as moisture leads to hydrolysis and phosphine oxide formation .
Q. How is Bis(diisopropylamino)chlorophosphine characterized for purity and structural integrity?
- Methodological Answer : Key techniques include:
- ³¹P NMR : A singlet at δ~128.8 ppm confirms the absence of oxidized species (e.g., phosphine oxides, δ~40 ppm) .
- Mass spectrometry : Molecular ion peaks at m/z 266.79 (C₁₂H₂₈ClN₂P⁺) validate the molecular formula .
- X-ray crystallography : Resolves steric effects from the diisopropylamino groups, confirming tetrahedral geometry around phosphorus .
Q. What are the primary applications of Bis(diisopropylamino)chlorophosphine in organic synthesis?
- Methodological Answer : It serves as:
- A ligand precursor for palladium catalysts in Buchwald-Hartwig amination. The tert-butyl tetraisopropylphosphorodiamidite ligand (derived from this compound) enhances catalytic activity for C–N bond formation .
- A phosphoramidite intermediate in oligonucleotide synthesis. Reactivity with 2-cyanoethanol under mild conditions produces phosphoramidites for solid-phase DNA synthesis .
Advanced Research Questions
Q. How does the steric bulk of Bis(diisopropylamino)chlorophosphine influence its reactivity in transition-metal catalysis compared to less hindered phosphines?
- Methodological Answer : The diisopropylamino groups create steric hindrance, limiting coordination to metal centers. This reduces catalyst poisoning but increases selectivity in cross-coupling reactions. For example, in Pd-catalyzed aminations, bulky ligands derived from this compound suppress β-hydride elimination, favoring aryl amine products over Heck-type byproducts. Comparative studies with chlorodiisopropylphosphine (less bulky) show a 20% higher yield in challenging substrates like ortho-substituted aryl halides .
Q. What factors contribute to the instability of phosphoramidite intermediates derived from Bis(diisopropylamino)chlorophosphine, and how can reaction conditions be optimized?
- Methodological Answer : Instability arises from:
- Moisture sensitivity : Trace H₂O hydrolyzes P–N bonds, forming phosphoric acid derivatives. Use of molecular sieves and inert atmospheres (Ar/N₂) mitigates this .
- Thermal decomposition : Above 40°C, phosphoramidites undergo retro-Michael reactions. Low-temperature storage (−20°C) and rapid purification via flash chromatography (hexane:EtOAc) improve stability .
Q. How does Bis(diisopropylamino)chlorophosphine compare to analogous phosphines in the synthesis of mixed phosphorotrithioates?
- Methodological Answer : Unlike chlorodiisopropylphosphine, this compound enables one-pot synthesis of phosphorotrithioates via sequential substitution with thiols and sulfenyl chlorides. Its balanced steric/electronic profile allows room-temperature reactions (vs. −78°C for bulkier analogs), achieving >85% yield for diverse R₁S–P(S)–SR₂ structures. Comparative studies show a 3-fold reactivity advantage over Diisopropylphosphoramidous dichloride due to reduced steric crowding .
Q. What mechanistic insights explain the equilibrium between valence tautomers in derivatives of Bis(diisopropylamino)chlorophosphine?
- Methodological Answer : Reaction with N-lithio pyridyl imine produces two tautomers: a phosphino-carbene (δ³¹P = 119 ppm) and a phosphenium-carbene adduct (δ³¹P = 121 ppm). Variable-temperature NMR (25–60°C) reveals dynamic interconversion via a low-energy transition state (ΔG‡ ~15 kcal/mol). Computational modeling (DFT) attributes this to π-backbonding between phosphorus and the carbene, stabilizing both forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
